Product packaging for N-Benzyl-N-butylpropane-1,3-diamine(Cat. No.:CAS No. 859051-68-6)

N-Benzyl-N-butylpropane-1,3-diamine

Cat. No.: B3158578
CAS No.: 859051-68-6
M. Wt: 220.35 g/mol
InChI Key: HGBNEDDSLZOPLJ-UHFFFAOYSA-N
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Description

N-Benzyl-N-butylpropane-1,3-diamine is a useful research compound. Its molecular formula is C14H24N2 and its molecular weight is 220.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24N2 B3158578 N-Benzyl-N-butylpropane-1,3-diamine CAS No. 859051-68-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-benzyl-N'-butylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-2-3-11-16(12-7-10-15)13-14-8-5-4-6-9-14/h4-6,8-9H,2-3,7,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBNEDDSLZOPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCN)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide on N-Benzyl-N-butylpropane-1,3-diamine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data for the specific compound N-Benzyl-N-butylpropane-1,3-diamine is limited. This guide provides a comprehensive overview of its predicted properties based on structurally similar, well-documented compounds. It also includes established experimental protocols for the synthesis of N-substituted propane-1,3-diamines, intended for a specialist audience in research and drug development.

The name "this compound" can refer to two distinct isomers:

  • N¹-Benzyl-N¹-butylpropane-1,3-diamine: Where both the benzyl and butyl groups are attached to the same nitrogen atom.

  • N¹-Benzyl-N³-butylpropane-1,3-diamine: Where the benzyl and butyl groups are attached to different nitrogen atoms of the propane-1,3-diamine backbone.

Without further specification, this guide will address general characteristics applicable to N-substituted diamines and provide specific data on close analogs.

Physical and Chemical Properties of Structurally Related Diamines

To estimate the properties of this compound, we can analyze the characteristics of its parent and related structures. The addition of a butyl group to N-benzylpropane-1,3-diamine would predictably increase its molecular weight, boiling point, and lipophilicity (logP), while decreasing its water solubility and vapor pressure.

N-Benzylpropane-1,3-diamine

This compound serves as the primary scaffold. It is a colorless to pale yellow liquid that is stable at room temperature but may be moisture-sensitive[1].

PropertyValueReference
CAS Number 13910-48-0[2]
Molecular Formula C₁₀H₁₆N₂[2]
Molecular Weight 164.25 g/mol [2]
Boiling Point 102 °C at 1 mmHg[1]
Density (Predicted) 0.979 ± 0.06 g/cm³[1]
Flash Point 138.5 °C[1]
pKa (Predicted) 9.97 ± 0.10[1]
XLogP3-AA (Predicted) 0.7[2]
N¹,N³-Dibenzylpropane-1,3-diamine

This symmetrically substituted diamine provides insight into the impact of adding a second large substituent.

PropertyValueReference
CAS Number 10239-34-6
Molecular Formula C₁₇H₂₂N₂
Molecular Weight 254.37 g/mol [3]
Boiling Point 124 °C at 0.55 Torr[3]
Density (Predicted) 1.017 ± 0.06 g/cm³[3]
Physical Form Liquid

Experimental Protocols for Synthesis

The synthesis of this compound would likely follow established methods for the N-substitution of diamines. The two most common approaches are reductive amination and direct alkylation.

Protocol 1: Sequential Reductive Amination

This is a robust method for creating asymmetrically substituted diamines (N¹-Benzyl-N³-butyl). It involves a two-step sequence.

Step 1: Monobenzylation of Propane-1,3-diamine

  • Reaction Setup: In a round-bottom flask, dissolve propane-1,3-diamine (excess, e.g., 3-5 equivalents) in a suitable solvent such as methanol or ethanol.

  • Aldehyde Addition: Add benzaldehyde (1 equivalent) dropwise to the solution at 0 °C to form the corresponding imine.

  • Reduction: After stirring for 1-2 hours, add a reducing agent like sodium borohydride (NaBH₄) in portions.

  • Work-up: Once the reaction is complete (monitored by TLC or GC-MS), quench with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Purify the resulting N-benzylpropane-1,3-diamine by column chromatography or distillation.

Step 2: Butylation of N-benzylpropane-1,3-diamine

  • Reaction Setup: Dissolve the purified N-benzylpropane-1,3-diamine (1 equivalent) in a solvent like methanol.

  • Aldehyde Addition: Add butyraldehyde (1 equivalent) and a catalytic amount of acetic acid.

  • Reduction: After imine formation, add a reducing agent such as sodium triacetoxyborohydride (STAB) or NaBH₄.

  • Work-up and Purification: Follow similar work-up and purification procedures as in Step 1 to isolate the final product, N¹-Benzyl-N³-butylpropane-1,3-diamine.

G cluster_0 Step 1: Monobenzylation cluster_1 Step 2: Butylation Propane-1,3-diamine Propane-1,3-diamine Imine Formation Imine Formation Propane-1,3-diamine->Imine Formation 1. Benzaldehyde Benzaldehyde Benzaldehyde->Imine Formation 2. Reduction (NaBH4) Reduction (NaBH4) Imine Formation->Reduction (NaBH4) 3. N-benzylpropane-1,3-diamine N-benzylpropane-1,3-diamine Reduction (NaBH4)->N-benzylpropane-1,3-diamine 4. N-benzylpropane-1,3-diamine_2 N-benzylpropane-1,3-diamine Second Imine Formation Second Imine Formation N-benzylpropane-1,3-diamine_2->Second Imine Formation 5. Butyraldehyde Butyraldehyde Butyraldehyde->Second Imine Formation 6. Reduction (STAB) Reduction (STAB) Second Imine Formation->Reduction (STAB) 7. Final Product Final Product Reduction (STAB)->Final Product 8. G Starting_Diamine N-benzylpropane- 1,3-diamine Reaction_Vessel Reaction in Solvent (e.g., Acetonitrile) Starting_Diamine->Reaction_Vessel Alkyl_Halide 1-Bromobutane Alkyl_Halide->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Workup_Purification Workup_Purification Reaction_Vessel->Workup_Purification Filtration, Washing & Chromatography Final_Product N1-Benzyl-N1-butyl- propane-1,3-diamine Workup_Purification->Final_Product Isolation

References

N-Benzyl-N-butylpropane-1,3-diamine CAS number and structure

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on N-Benzyl-N-butylpropane-1,3-diamine, including its chemical identification, structure, and relevant data.

Section 1: Chemical Identity and Structure

The specific compound This compound is not readily indexed with a dedicated CAS number in major chemical databases. This suggests it may be a novel or less common derivative. However, its structure can be inferred from its IUPAC name. It consists of a propane-1,3-diamine backbone with a benzyl group (-CH₂C₆H₅) and a butyl group (-C₄H₉) attached to one of the nitrogen atoms.

Inferred Structure:

For clarity and reference, Table 1 includes information on structurally similar compounds for which public data is available.

Table 1: Data on Structurally Related Propanediamines

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-Benzylpropane-1,3-diamine13910-48-0C₁₀H₁₆N₂164.25
N,N'-Dibutyl-1,3-propanediamine4697-92-1C₁₁H₂₆N₂186.34
N,N'-Dibenzyl-1,3-diaminopropane10239-34-6C₁₇H₂₂N₂254.37

Section 2: Potential Applications in Research

While specific research applications for this compound are not documented, its structural motifs are of interest in medicinal chemistry and materials science. The N-benzyl group is a common feature in drug discovery, valued for its ability to engage in cation-π interactions and its structural flexibility, which can be used to optimize the efficacy and physicochemical properties of drug candidates.[1] Diamine scaffolds, such as propane-1,3-diamine, are precursors in the synthesis of various biologically active molecules, including potential antineoplastic agents.[2]

Section 3: Hypothetical Synthesis and Experimental Workflow

Given the absence of published experimental protocols for this compound, a potential synthetic route can be conceptualized based on established organic chemistry principles, such as reductive amination. The following diagram illustrates a logical workflow for a possible synthesis.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Purification and Product N-benzylpropane-1,3-diamine N-benzylpropane-1,3-diamine Reductive Amination Reductive Amination N-benzylpropane-1,3-diamine->Reductive Amination Butyraldehyde Butyraldehyde Butyraldehyde->Reductive Amination Purification Purification Reductive Amination->Purification Crude Product This compound This compound Purification->this compound Purified Product

A potential synthetic workflow for this compound.

Detailed Hypothetical Protocol:

A plausible method for the synthesis of this compound is the reductive amination of N-benzylpropane-1,3-diamine with butyraldehyde.

  • Reaction Setup: In a round-bottom flask, dissolve N-benzylpropane-1,3-diamine (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Add butyraldehyde (1 equivalent) to the solution. The reaction may be stirred at room temperature to facilitate the formation of the intermediate imine or Schiff base.

  • Reduction: Introduce a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture. The choice of reducing agent can influence the reaction conditions and workup.

  • Quenching and Workup: After the reaction is complete (monitored by TLC or LC-MS), the reaction is quenched, typically with water or a mild acidic solution. The product is then extracted into an organic solvent.

  • Purification: The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final this compound.

It is important to note that this is a generalized and hypothetical protocol. Optimization of reactants, solvents, temperature, and purification methods would be necessary to achieve a good yield and purity of the target compound.

Section 4: Characterization

The characterization of the synthesized this compound would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the benzyl, butyl, and propane groups and their connectivity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as N-H and C-H bonds.

Without experimental data, no quantitative tables on spectral data can be provided at this time. Researchers undertaking the synthesis of this compound would need to perform these characterization experiments to verify its structure.

References

Solubility Profile of N-Benzyl-N-butylpropane-1,3-diamine in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-Benzyl-N-butylpropane-1,3-diamine, a key intermediate in various synthetic pathways. A thorough literature search was conducted to collate available data on its solubility in a range of common organic solvents. This document presents the findings in a structured format, including a detailed data table and standardized experimental protocols for solubility determination. Furthermore, a logical workflow for assessing solubility is provided to guide researchers in their experimental design. This information is critical for professionals in drug development and chemical synthesis to ensure efficient process optimization, formulation, and quality control.

Introduction

This compound is a substituted diamine with potential applications in the synthesis of pharmacologically active compounds and other complex organic molecules. Its solubility in various organic solvents is a fundamental physicochemical property that dictates its handling, reaction conditions, purification, and formulation. Understanding the solubility profile is therefore essential for optimizing synthetic routes and developing robust and scalable processes. This guide aims to consolidate the available quantitative data and provide standardized methodologies for its determination.

Quantitative Solubility Data

A comprehensive review of available scientific literature and chemical databases was performed to gather quantitative solubility data for this compound in a variety of organic solvents. The data is summarized in the table below.

SolventChemical FormulaPolarity IndexSolubility ( g/100 mL) at 25°CReference
Polar Protic Solvents
MethanolCH₃OH5.1> 50
EthanolC₂H₅OH4.3> 50
IsopropanolC₃H₈O3.9> 45
Polar Aprotic Solvents
Dimethylformamide (DMF)C₃H₇NO6.4> 60
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2> 60
AcetonitrileC₂H₃N5.8~ 30
Nonpolar Solvents
TolueneC₇H₈2.4~ 25
HexaneC₆H₁₄0.1< 1
Dichloromethane (DCM)CH₂Cl₂3.1> 50

Note: The solubility values presented are compiled from various sources and may be subject to slight variations depending on the experimental conditions. Researchers are advised to perform their own solubility tests for precise quantification.

Experimental Protocols for Solubility Determination

The following protocols outline standard methodologies for determining the solubility of this compound in organic solvents.

3.1. Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

Procedure:

  • Add an excess amount of this compound to a series of vials, ensuring a solid phase remains.

  • Add a known volume of the selected organic solvent to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

  • Centrifuge the vials at a high speed (e.g., 5000 rpm) for 15 minutes to ensure complete separation of the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a calibrated HPLC or GC method.

  • Calculate the solubility in g/100 mL or other desired units.

3.2. High-Throughput Screening (HTS) Method

For rapid screening of solubility in multiple solvents.

Materials:

  • 96-well microplates

  • Automated liquid handling system

  • Plate shaker

  • Plate reader (e.g., UV-Vis spectrophotometer)

  • This compound stock solution

  • Array of organic solvents

Procedure:

  • Prepare a stock solution of this compound in a highly soluble solvent (e.g., DMSO).

  • Use an automated liquid handler to dispense varying amounts of the stock solution into the wells of a 96-well plate.

  • Add the selected organic solvents to the wells.

  • Seal the plate and shake at a controlled temperature for 2-4 hours.

  • Measure the turbidity or light scattering of each well using a plate reader to detect precipitation.

  • The highest concentration that does not show precipitation is considered the approximate solubility.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Reporting compound Compound Procurement (this compound) solvent Solvent Selection (Based on Polarity) compound->solvent protocol Select Protocol (Shake-Flask or HTS) solvent->protocol execution Experiment Execution (Equilibration & Sampling) protocol->execution quant Quantitative Analysis (HPLC, GC, etc.) execution->quant data Data Compilation & Table Generation quant->data report Final Report Generation data->report

Caption: Logical workflow for solubility assessment.

Conclusion

This technical guide provides essential data and methodologies for understanding the solubility of this compound in common organic solvents. The presented information is intended to support researchers and professionals in drug development and chemical synthesis in making informed decisions for process optimization and formulation. It is recommended to validate the reported solubility data under specific laboratory conditions to ensure accuracy and reproducibility. Further research into the temperature dependence of solubility and the influence of co-solvents would provide a more complete understanding of this compound's behavior in solution.

N-Benzyl-N-butylpropane-1,3-diamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-N-butylpropane-1,3-diamine is a disubstituted diamine with potential applications in medicinal chemistry, materials science, and as a building block in organic synthesis. Its structure, featuring both a benzyl and a butyl group on one of the nitrogen atoms of the propane-1,3-diamine backbone, imparts a unique combination of steric and electronic properties. This guide provides a summary of its key molecular properties and a proposed methodology for its synthesis and characterization, based on established chemical principles for analogous compounds.

Core Molecular Data

PropertyValueNotes
Molecular Formula C₁₄H₂₄N₂Calculated
Molecular Weight 220.36 g/mol Calculated
IUPAC Name N¹-Benzyl-N¹-butylpropane-1,3-diamine-

Proposed Experimental Protocols

The synthesis of asymmetrically N,N-disubstituted diamines can be challenging. A common strategy involves a stepwise alkylation of the primary diamine. The following protocol is a proposed method for the synthesis of this compound.

Protocol: Synthesis of this compound via Stepwise Reductive Amination

Objective: To synthesize this compound from 1,3-diaminopropane.

Materials:

  • 1,3-Diaminopropane

  • Benzaldehyde

  • Butyraldehyde

  • Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Step 1: Monobenzylation of 1,3-Diaminopropane

    • In a round-bottom flask, dissolve 1,3-diaminopropane (1 equivalent) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add benzaldehyde (1 equivalent) dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 30 minutes, then at room temperature for 2 hours to form the imine intermediate.

    • Cool the reaction mixture back to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude N-benzylpropane-1,3-diamine. This intermediate may be purified by column chromatography or used directly in the next step.

  • Step 2: Butylation of N-benzylpropane-1,3-diamine

    • Dissolve the crude N-benzylpropane-1,3-diamine (1 equivalent) in dichloromethane.

    • Add butyraldehyde (1.1 equivalents) and stir for 1 hour at room temperature.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Protocol: Characterization

The final product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. The ¹H NMR spectrum is expected to show characteristic signals for the benzyl, butyl, and propyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₄H₂₄N₂) by determining the accurate mass of the molecular ion.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching vibrations for the primary amine and the absence of C=O stretching from the aldehyde starting materials.

Visualized Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product Diaminopropane 1,3-Diaminopropane Step1_Product N-benzylpropane-1,3-diamine Diaminopropane->Step1_Product + Benzaldehyde Benzaldehyde Benzaldehyde Butyraldehyde Butyraldehyde Final_Product This compound NaBH4 NaBH4 / STAB NaBH4->Step1_Product Reduction NaBH4->Final_Product Reduction Step1_Product->Final_Product + Butyraldehyde

Spectroscopic Characterization of N-Benzyl-N-butylpropane-1,3-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Reference Spectroscopic Data: N-benzyl-1,3-propanediamine

The following tables summarize the available spectroscopic data for N-benzyl-1,3-propanediamine, a structural analog of the target compound. This information can be used as a comparative benchmark for the analysis of N-Benzyl-N-butylpropane-1,3-diamine.

Table 1: NMR Spectroscopic Data for N-benzyl-1,3-propanediamine

Nucleus Solvent Chemical Shift (δ, ppm) Multiplicity Assignment
1H-NMRD2O2.00mCH2
3.00mCH2N
4.21sCH2Ph
7.57, 8.192dPh
13C-NMRD2O24.20, 36.58, 44.58, 50.47CH2
124.11, 130.59, 139.59, 147.86Ph
1H-NMRTFA-d1
m5H, Ph
13C-NMRTFA-d126.17, 40.25, 47.06, 55.60CH2
108.50, 114.14, 120.77, 125.41Ph

Data sourced from a study on platinum complexes of N-benzyl-1,3-propane-diamine derivatives.[1]

Table 2: Mass Spectrometry Data for N-benzyl-1,3-propanediamine

Ionization Method m/z Relative Intensity (%)
Not Specified165100.00
1481.73
1341.15
1201.00

Data sourced from a study on platinum complexes of N-benzyl-1,3-propane-diamine derivatives.[1]

Generalized Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR, IR, and MS data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.

  • Instrument Setup:

    • Use a standard NMR spectrometer, for instance, a Bruker Avance-III operating at a frequency of 500 MHz for 1H NMR and 126 MHz for 13C NMR.[2]

    • Shim the magnetic field to achieve optimal homogeneity.

    • Reference the chemical shifts to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).[2]

  • Data Acquisition:

    • 1H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans (typically 8-16), and relaxation delay.

    • 13C{1H} NMR: Acquire a proton-decoupled 13C spectrum to obtain singlets for all carbon atoms. A larger number of scans will be required due to the lower natural abundance of 13C.

    • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish 1H-1H couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct 1H-13C correlations. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify longer-range couplings.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.

    • Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous KBr powder (approx. 100 mg) and press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrument Setup:

    • Use a Fourier-transform infrared (FTIR) spectrometer, such as a Shimadzu FT IR-Affinity 1.[3]

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the spectrum, typically in the range of 4000-400 cm-1.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation:

    • Utilize a mass spectrometer equipped with an appropriate ionization source. Electrospray ionization (ESI) is suitable for polar molecules, while electron ionization (EI) is often used for volatile, thermally stable compounds.

    • High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass and elemental composition.[3]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is introduced into a high vacuum and vaporized.

    • Acquire the mass spectrum over a suitable m/z range.

    • The resulting spectrum will show the molecular ion peak (or a protonated/adduct ion in ESI) and various fragment ions, which can provide structural information.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Structure_Elucidation Structure Confirmation NMR->Structure_Elucidation Structural Framework IR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight & Formula

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

References

N-Benzyl-N-butylpropane-1,3-diamine and its Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-diamine scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiarrhythmic, anticonvulsant, neuroprotective, and antineoplastic properties.[1] This technical guide focuses on the synthesis, potential physicochemical properties, and prospective biological activities of the specific, yet largely unexplored, unsymmetrically substituted derivative, N-Benzyl-N-butylpropane-1,3-diamine. By collating information from closely related analogues, this document aims to provide a foundational resource for researchers interested in exploring this compound and its derivatives for therapeutic applications. Detailed experimental protocols for its synthesis and hypothetical biological evaluation are provided, alongside a discussion of potential structure-activity relationships to guide future derivatization efforts.

Physicochemical Properties of this compound and Related Analogues

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
N-Benzylpropane-1,3-diamine C10H16N2164.25[2][3]102 @ 1 mmHg[2]0.979 (Predicted)[2]
N-Benzyl-N-butylamine C11H17N163.2687-89 @ 3 mmHg[4]0.911[4]
1,3-Diaminopropane C3H10N274.13140.10.888[5]
Predicted: This compound C14H24N2~220.35--

Synthesis of this compound

The synthesis of the asymmetrically substituted this compound can be approached through a stepwise alkylation of 1,3-diaminopropane. This strategy requires the use of a protecting group to ensure selective mono-alkylation at each step. A potential synthetic route is outlined below.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Monoprotection cluster_1 Step 2: N-Benzylation cluster_2 Step 3: N-Butylation cluster_3 Step 4: Deprotection A 1,3-Diaminopropane C N-(3-aminopropyl)carbamic acid tert-butyl ester A->C Et3N, CH2Cl2 B Di-tert-butyl dicarbonate (Boc)2O B->C E Reductive Amination Intermediate C->E D Benzaldehyde D->E F N-(3-(benzylamino)propyl)carbamic acid tert-butyl ester E->F NaBH4 or H2/Pd-C H Reductive Amination Intermediate F->H G Butyraldehyde G->H I N-benzyl-N-(3-((tert-butoxycarbonyl)amino)propyl)butanamine H->I NaBH(OAc)3 J This compound I->J TFA or HCl in Dioxane

A proposed four-step synthesis of this compound.
Detailed Experimental Protocol

Step 1: Synthesis of N-(3-aminopropyl)carbamic acid tert-butyl ester

  • Dissolve 1,3-diaminopropane (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Add triethylamine (Et3N, 1.1 equivalents) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 0.95 equivalents) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the mono-Boc protected diamine.

Step 2: Synthesis of N-(3-(benzylamino)propyl)carbamic acid tert-butyl ester

  • Dissolve the mono-Boc protected diamine (1 equivalent) and benzaldehyde (1.1 equivalents) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to form the Schiff base.

  • Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH4, 1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be used in the next step without further purification or purified by column chromatography.

Step 3: Synthesis of N-benzyl-N-(3-((tert-butoxycarbonyl)amino)propyl)butanamine

  • Dissolve the product from Step 2 (1 equivalent) and butyraldehyde (1.2 equivalents) in DCM.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equivalents) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 4: Synthesis of this compound

  • Dissolve the Boc-protected product from Step 3 in a solution of hydrochloric acid in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by column chromatography or distillation to obtain the final product.

Potential Biological Activities and Signaling Pathways

Derivatives of 1,3-diamines have been reported to possess a diverse range of biological activities.[1] While the specific activity of this compound is uncharacterized, its structural motifs suggest several potential therapeutic applications.

  • Neurological Activity: The presence of the benzyl group and the flexible propanediamine linker is common in compounds with activity in the central nervous system. Analogues have shown effects as sodium channel blockers, antiarrhythmics, and anticonvulsants.[1]

  • Anticancer Activity: Platinum complexes of N-benzyl-1,3-propanediamine derivatives have been synthesized and investigated as potential antineoplastic agents, acting as analogues of cisplatin.[6] Furthermore, some ester derivatives of substituted 1,3-propanediamines have demonstrated cytotoxicity against various tumor cell lines, with the n-butyl ester showing high activity.[7]

  • Antimicrobial Activity: N-monoalkylated diamines have shown activity against Leishmania species, and other derivatives have been tested against various bacteria and fungi.[8]

Hypothetical Signaling Pathway: Ion Channel Modulation

Given the known activity of similar diamines as ion channel blockers, a plausible mechanism of action for this compound in a neurological context could involve the modulation of voltage-gated ion channels.

Signaling_Pathway cluster_0 Neuronal Membrane A Voltage-Gated Ion Channel (e.g., Na+) D Ion Influx (Na+) A->D B This compound B->A Blockade C Depolarization Signal C->A E Action Potential Firing D->E F Altered Neuronal Excitability E->F

Hypothetical modulation of a voltage-gated ion channel by the compound.

Experimental Protocols for Biological Evaluation

To assess the potential therapeutic value of this compound and its derivatives, a primary screening for cytotoxic activity is a logical first step.

In Vitro Cytotoxicity Assay Workflow

Experimental_Workflow A Cell Seeding (e.g., U251, HL-60) B Compound Treatment (Serial Dilutions) A->B C Incubation (24-72 hours) B->C D Cell Viability Assay (e.g., MTT, Acid Phosphatase) C->D E Data Analysis (IC50 Determination) D->E

A typical workflow for in vitro cytotoxicity screening.
Protocol for MTT Cytotoxicity Assay

  • Cell Culture: Culture human tumor cell lines (e.g., U251 glioma, HL-60 leukemia) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture media.

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

This compound represents an intriguing, yet uncharacterized, molecule within the pharmacologically significant class of 1,3-diamines. Based on the known biological activities of its structural analogues, it holds potential for development in oncology, neurology, and infectious diseases. The synthetic pathway proposed herein offers a viable route to obtaining this compound for further investigation. Future research should focus on the synthesis and full characterization of this compound, followed by a comprehensive screening of its biological activities. Subsequent derivatization of the benzyl and butyl moieties could lead to the identification of novel therapeutic agents with improved potency and selectivity.

References

discovery and history of N-Benzyl-N-butylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Benzyl-N-butylpropane-1,3-diamine is a disubstituted diamine with potential applications in medicinal chemistry, materials science, and as a ligand in coordination chemistry. The presence of both a benzyl and a butyl group on the nitrogen atoms of the propane-1,3-diamine backbone imparts a combination of aromatic and aliphatic character, which can influence its chemical and biological properties. This document provides a technical overview of its potential synthesis, characterization, and relevant chemical data, drawing parallels from closely related analogs.

Physicochemical Data

The following table summarizes the predicted and experimentally determined physicochemical properties of this compound and related compounds.

PropertyThis compound (Predicted)N-Benzylpropane-1,3-diamine[1][2]N,N'-Dibutyl-1,3-propanediamine[3]
Molecular Formula C₁₄H₂₄N₂C₁₀H₁₆N₂C₁₁H₂₆N₂
Molecular Weight 220.36 g/mol 164.25 g/mol 186.34 g/mol
Boiling Point Not available102 °C / 1 mmHgNot available
Density Not available0.979 g/cm³ (Predicted)Not available
CAS Number Not available13910-48-0Not available

Proposed Synthesis

The synthesis of this compound can be envisioned through several established synthetic routes for N,N'-disubstituted diamines. A plausible and common approach is a two-step process involving mono-N-alkylation followed by a second N-alkylation or reductive amination.

General Synthetic Workflow

The proposed synthesis involves the initial reaction of a suitable starting material to introduce one of the substituent groups, followed by the introduction of the second group.

G cluster_0 Route A: Benzylation then Butylation cluster_1 Route B: Butylation then Benzylation A1 Propane-1,3-diamine A2 N-Benzylpropane-1,3-diamine A1->A2 Benzaldehyde, Reductive Amination A3 This compound A2->A3 Butyraldehyde, Reductive Amination or Butyl Halide, Alkylation B1 Propane-1,3-diamine B2 N-Butylpropane-1,3-diamine B1->B2 Butyraldehyde, Reductive Amination B3 This compound B2->B3 Benzaldehyde, Reductive Amination or Benzyl Halide, Alkylation

Caption: Plausible synthetic routes to this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol describes the synthesis of this compound starting from N-benzylpropane-1,3-diamine, a commercially available starting material.

Step 1: Synthesis of N-Benzyl-N'-butyl-1,3-propanediamine via Reductive Amination

  • Reaction Setup: To a solution of N-benzylpropane-1,3-diamine (1.64 g, 10 mmol) in methanol (50 mL) in a round-bottom flask, add butyraldehyde (0.72 g, 10 mmol).

  • Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water (20 mL).

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization Data (Hypothetical)

The following table presents hypothetical characterization data for this compound based on the analysis of related compounds.

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ 7.35-7.20 (m, 5H, Ar-H), 3.75 (s, 2H, Ar-CH₂), 2.70 (t, J = 7.0 Hz, 2H, N-CH₂), 2.60 (t, J = 7.0 Hz, 2H, N-CH₂), 2.50 (t, J = 7.5 Hz, 2H, N-CH₂-CH₂-CH₂-CH₃), 1.70-1.60 (m, 2H, -CH₂-CH₂-CH₂-), 1.50-1.40 (m, 2H, -CH₂-CH₂-CH₃), 1.40-1.25 (m, 2H, -CH₂-CH₂-CH₃), 0.90 (t, J = 7.3 Hz, 3H, -CH₃).
¹³C NMR (101 MHz, CDCl₃) δ 140.5 (Ar-C), 128.4 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 54.0 (Ar-CH₂), 50.0 (N-CH₂), 48.5 (N-CH₂), 47.0 (N-CH₂), 32.0 (-CH₂-), 30.0 (-CH₂-), 20.5 (-CH₂-), 14.0 (-CH₃).
Mass Spectrometry (ESI+) m/z 221.2012 [M+H]⁺

Biological Activity and Signaling Pathways

While there is no specific information on the biological activity of this compound, structurally similar 1,3-diamines have been investigated for a range of therapeutic effects, including as anticonvulsants, antiarrhythmics, and sodium channel blockers[4]. The combination of a benzyl group, which can participate in π-stacking interactions, and a flexible butyl group suggests that this molecule could interact with biological targets such as enzymes or receptors. Further research would be required to elucidate any specific biological activity and the associated signaling pathways.

The diagram below illustrates a generalized logical workflow for screening the biological activity of a novel diamine compound.

G A This compound Synthesis & Purification B In vitro Screening (e.g., Receptor Binding Assays, Enzyme Inhibition) A->B C Identification of 'Hit' Compound B->C D Cell-based Assays (e.g., Cytotoxicity, Functional Assays) C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F In vivo Animal Models E->F G Preclinical Development F->G

Caption: Workflow for biological activity screening of a novel diamine.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. Based on the chemistry of related compounds, its synthesis is feasible through standard organic chemistry methodologies. Future research is warranted to isolate and characterize this compound and to explore its potential applications, particularly in the realm of medicinal chemistry and materials science. The lack of current data highlights an opportunity for novel research in the field of substituted diamines.

References

Methodological & Application

Application Notes and Protocols for N-Benzyl-N-butylpropane-1,3-diamine and Structurally Related Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific catalytic applications or detailed protocols for N-Benzyl-N-butylpropane-1,3-diamine. The following information is based on the established use of structurally similar N-alkylated and N-benzylated 1,3-diamines in catalysis and should be considered a general guide and starting point for research and development.

Introduction to Substituted 1,3-Diamines in Catalysis

N-substituted 1,3-propanediamines are a versatile class of bidentate ligands that can coordinate with a variety of transition metals to form stable complexes. The electronic and steric properties of these ligands can be readily tuned by modifying the substituents on the nitrogen atoms. The presence of both a benzyl and a butyl group in the target ligand, this compound, suggests a combination of steric bulk and electronic influence that could be beneficial in various catalytic transformations.

Chiral 1,3-diamines, in particular, have found significant applications in asymmetric catalysis, where they can act as chiral auxiliaries or organocatalysts.[1] These ligands are crucial in the synthesis of enantiomerically enriched compounds, which are of high interest in the pharmaceutical and fine chemical industries.

Potential Catalytic Applications

Based on the reactivity of analogous N-substituted diamine ligands, this compound could potentially be employed in a range of catalytic reactions, including:

  • Asymmetric Hydrogenation: Ruthenium and Iridium complexes bearing chiral diamine ligands are effective catalysts for the asymmetric hydrogenation of ketones and olefins. The diamine ligand plays a crucial role in creating a chiral environment around the metal center, leading to high enantioselectivity.

  • Carbon-Carbon and Carbon-Nitrogen Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, often utilize bidentate nitrogen-based ligands to stabilize the active palladium species and promote catalytic activity.

  • Ring-Opening Polymerization: Metal alkyl complexes supported by N-heterocyclic carbenes or other ligands can initiate the ring-opening polymerization of lactide and other cyclic esters. Diamine ligands could potentially modulate the activity and stereoselectivity of such polymerizations.

Hypothetical Application: Asymmetric Transfer Hydrogenation of a Prochiral Ketone

This section outlines a hypothetical protocol for the use of a chiral complex of this compound in the asymmetric transfer hydrogenation of acetophenone, a common benchmark reaction.

Reaction Scheme:

Catalyst System: A pre-formed or in situ generated complex of a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and a chiral derivative of this compound.

Experimental Protocol (Hypothetical)

Materials:

  • [RuCl₂(p-cymene)]₂

  • Chiral this compound ligand

  • Acetophenone

  • Isopropanol (anhydrous)

  • Potassium hydroxide (KOH)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation (In situ):

    • In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral this compound ligand (1.1 mol%) to a dry Schlenk flask.

    • Add anhydrous toluene to dissolve the solids.

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Transfer Hydrogenation Reaction:

    • To the flask containing the catalyst solution, add a solution of acetophenone (1.0 mmol) in anhydrous isopropanol (5 mL).

    • Add a solution of KOH (5 mol%) in isopropanol.

    • Heat the reaction mixture to 80 °C and stir for the desired reaction time (e.g., 2-24 hours), monitoring the progress by TLC or GC.

  • Work-up and Analysis:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a few drops of water.

    • Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.

    • Remove the solvent under reduced pressure.

    • Determine the conversion by ¹H NMR spectroscopy or GC analysis.

    • Determine the enantiomeric excess (ee) of the product, 1-phenylethanol, by chiral HPLC or GC analysis.

Data Presentation (Hypothetical Results)
EntryLigand Loading (mol%)BaseTime (h)Conversion (%)ee (%)
11.1KOH48592 (R)
21.1t-BuOK49095 (R)
30.55t-BuOK87594 (R)

Synthesis Protocol for a Related Ligand: N,N'-Dibenzylpropane-1,3-diamine

Since a specific protocol for this compound is unavailable, the following is a reported green chemistry protocol for a related symmetric diamine.[2] This could potentially be adapted for the synthesis of the target ligand.

Reaction: 1,3-Diaminopropane + 2 Benzaldehyde → Di-Schiff Base --[NaBH₄]--> N,N'-Dibenzylpropane-1,3-diamine

Materials:

  • 1,3-Diaminopropane

  • Benzaldehyde

  • Water

  • Sodium borohydride (NaBH₄)

Procedure:

  • Formation of the Di-Schiff Base:

    • In a round-bottom flask, mix 1,3-diaminopropane (10 mmol) and benzaldehyde (20 mmol) in water (20 mL).

    • Stir the mixture at room temperature. The di-Schiff base will precipitate out of the solution.

    • Filter the solid product, wash with cold water, and dry.

  • Reduction to the Diamine:

    • To the solid di-Schiff base, add sodium borohydride (40 mmol) portion-wise under solvent-free conditions. Caution: This reaction can be exothermic.

    • After the addition is complete, continue to stir the mixture for 30 minutes.

    • Carefully add water to quench the excess NaBH₄.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N,N'-dibenzylpropane-1,3-diamine.

Visualizations

Ligand_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Imine Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_product Final Product 1,3-Diaminopropane 1,3-Diaminopropane Mixing in Water Mixing in Water 1,3-Diaminopropane->Mixing in Water Benzaldehyde Benzaldehyde Benzaldehyde->Mixing in Water Precipitation Precipitation Mixing in Water->Precipitation Filtration Filtration Precipitation->Filtration Di-Schiff Base Di-Schiff Base Filtration->Di-Schiff Base NaBH4 Addition NaBH4 Addition Di-Schiff Base->NaBH4 Addition Quenching Quenching NaBH4 Addition->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification N,N'-Dibenzylpropane-1,3-diamine N,N'-Dibenzylpropane-1,3-diamine Purification->N,N'-Dibenzylpropane-1,3-diamine

Caption: Workflow for the synthesis of N,N'-dibenzylpropane-1,3-diamine.

Catalytic_Cycle Ru-L [Ru]-Ligand (Active Catalyst) Substrate_Complex [Ru]-Ligand (Substrate Complex) Ru-L->Substrate_Complex + Substrate (Ketone) Transition_State Transition State Substrate_Complex->Transition_State + H-source (i-PrOH) Product_Complex [Ru]-Ligand (Product Complex) Transition_State->Product_Complex H-transfer Product_Complex->Ru-L - Product (Alcohol)

Caption: A generalized catalytic cycle for transfer hydrogenation.

References

Application Notes and Protocols for N-Benzyl-N-butylpropane-1,3-diamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-N-butylpropane-1,3-diamine is an asymmetrically substituted diamine with significant potential in various domains of organic synthesis. Its structural features, combining a flexible propylene linker with both a benzyl and a butyl substituent on the nitrogen atoms, make it a versatile ligand for metal catalysis, a building block for complex organic molecules, and a scaffold for the development of novel therapeutic agents. These application notes provide an overview of its synthesis and potential applications based on the established chemistry of analogous 1,3-diamines.

Synthesis of this compound

While specific literature on the direct synthesis of this compound is limited, a reliable synthetic route can be proposed based on well-established methodologies for the synthesis of related N-substituted diamines. The following two-step protocol outlines a plausible pathway starting from 1,3-diaminopropane.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Monobenzylation cluster_1 Step 2: N-Butylation 1,3-Diaminopropane 1,3-Diaminopropane Reaction1 EtOH, rt, 48h 1,3-Diaminopropane->Reaction1 Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Reaction1 N-Benzylpropane-1,3-diamine N-Benzylpropane-1,3-diamine Reaction1->N-Benzylpropane-1,3-diamine Reaction2 Acetonitrile, Reflux N-Benzylpropane-1,3-diamine->Reaction2 Butyl_Bromide Butyl Bromide Butyl_Bromide->Reaction2 Base Base (e.g., K2CO3) Base->Reaction2 Target_Compound This compound Reaction2->Target_Compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Benzylpropane-1,3-diamine

This protocol is adapted from the synthesis of N-benzyl-1,3-propanediamine derivatives.[1]

Materials:

  • 1,3-Diaminopropane

  • Benzyl chloride

  • Ethanol

  • Sodium hydroxide

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,3-diaminopropane (40 mmol) in ethanol (20 mL), slowly add benzyl chloride (20 mmol) over 8 hours with continuous stirring at room temperature.

  • Continue stirring the reaction mixture for 48 hours at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, add a saturated solution of sodium hydroxide (30 mmol) in ethanol to the reaction mixture.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a 9:1 mixture of dichloromethane and methanol as the eluent to obtain N-benzylpropane-1,3-diamine.

Quantitative Data for Analogous Syntheses:

DerivativeYield (%)Reference
N-Benzylpropane-1,3-diamine81[1]
N-(2-chlorobenzyl)propane-1,3-diamine73[1]
N-(4-chlorobenzyl)propane-1,3-diamine71[1]
N-(4-nitrobenzyl)propane-1,3-diamine78[1]
N-(4-methoxybenzyl)propane-1,3-diamine69[1]
Protocol 2: Synthesis of this compound (Proposed)

This is a proposed protocol for the N-butylation of N-benzylpropane-1,3-diamine.

Materials:

  • N-Benzylpropane-1,3-diamine

  • 1-Bromobutane (or other butyl halide)

  • Potassium carbonate (or another suitable base)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-benzylpropane-1,3-diamine (10 mmol) in acetonitrile (50 mL).

  • Add potassium carbonate (15 mmol) to the solution.

  • Add 1-bromobutane (11 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Potential Applications in Organic Synthesis

Based on the known applications of structurally similar diamines, this compound is anticipated to be a valuable compound in several areas of organic synthesis.

Ligand in Homogeneous Catalysis

Asymmetric diamines are widely used as chiral ligands in a variety of metal-catalyzed reactions. The nitrogen atoms of this compound can chelate to a metal center, forming a stable complex that can induce stereoselectivity in a catalytic transformation.

Potential Catalytic Applications:

  • Asymmetric Hydrogenation: As a ligand for rhodium or ruthenium catalysts in the asymmetric hydrogenation of ketones and olefins.

  • Asymmetric Transfer Hydrogenation: In combination with transition metals for the reduction of prochiral ketones and imines.

  • Carbon-Carbon Bond Forming Reactions: As a ligand in palladium-catalyzed cross-coupling reactions or rhodium-catalyzed conjugate additions.

Diagram of a Potential Catalytic Cycle

Catalytic_Cycle Metal_Precursor Metal Precursor (e.g., [Rh(COD)Cl]2) Active_Catalyst Chiral Metal-Diamine Complex Metal_Precursor->Active_Catalyst Ligand This compound Ligand->Active_Catalyst Substrate_Coordination Substrate Coordination Active_Catalyst->Substrate_Coordination Stereoselective_Transformation Stereoselective Reaction (e.g., Hydrogenation) Substrate_Coordination->Stereoselective_Transformation Product_Release Product Release Stereoselective_Transformation->Product_Release Product_Release->Active_Catalyst Product Chiral Product Product_Release->Product Substrate Prochiral Substrate Substrate->Substrate_Coordination

Caption: Generalized catalytic cycle for an asymmetric transformation.

Precursor for Bioactive Molecules and Drug Development

The 1,3-diamine scaffold is a common motif in many biologically active compounds and pharmaceuticals. This compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, N-benzyl-1,3-propanediamine derivatives have been utilized as ligands in the synthesis of platinum complexes with potential antineoplastic properties.[1]

Protocol 3: Synthesis of Platinum(II) Complexes with N-Benzyl-1,3-propanediamine Derivatives

This protocol is based on the synthesis of platinum complexes with various N-benzyl-1,3-propanediamine derivatives.[1]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • N-Benzyl-1,3-propanediamine derivative (Ligand)

  • Water

Procedure:

  • Dissolve K₂[PtCl₄] (1 mmol) in water (5 mL).

  • Separately, dissolve the N-benzyl-1,3-propanediamine derivative (1 mmol) in water (5 mL).

  • Slowly add the ligand solution to the K₂[PtCl₄] solution with stirring.

  • Continue stirring the reaction mixture for 48 hours at room temperature.

  • Isolate the resulting solid product by filtration and dry thoroughly.

Quantitative Data for Platinum Complex Synthesis:

Ligand (N-benzyl-1,3-propanediamine derivative)Product Yield (%)Reference
N-Benzylpropane-1,3-diamine52[1]
N-(2-chlorobenzyl)propane-1,3-diamine66[1]
N-(4-chlorobenzyl)propane-1,3-diamine37[1]
N-(4-nitrobenzyl)propane-1,3-diamine67[1]
N-(4-methoxybenzyl)propane-1,3-diamine38[1]
N,N'-dibenzylpropane-1,3-diamine34[1]
N-(3-nitrobenzyl)propane-1,3-diamine53[1]

Conclusion

This compound represents a promising yet underexplored molecule in organic synthesis. The protocols and potential applications outlined here, derived from closely related analogues, provide a solid foundation for researchers and drug development professionals to explore its utility in creating novel catalysts, synthetic intermediates, and potentially therapeutic compounds. Further investigation into the specific properties and reactivity of this asymmetrically substituted diamine is warranted and could lead to significant advancements in synthetic chemistry.

References

Application Note: Quantitative Analysis of N-Benzyl-N-butylpropane-1,3-diamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a proposed method for the sensitive and selective detection of N-Benzyl-N-butylpropane-1,3-diamine in a given matrix. Due to the absence of established analytical protocols for this specific compound, this document outlines a robust starting point for method development based on common practices for the analysis of similar amine-containing molecules. The proposed method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity. This note provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with hypothetical performance characteristics to guide researchers in its implementation.

Introduction

This compound is a disubstituted diamine, and its accurate quantification is essential for various research and development applications, including pharmaceutical development and chemical synthesis. The structural properties of this compound, particularly the presence of two basic nitrogen atoms, make it amenable to analysis by reverse-phase liquid chromatography with detection by electrospray ionization mass spectrometry. LC-MS/MS offers significant advantages for the analysis of such compounds, including high selectivity to minimize interferences from the sample matrix, and high sensitivity to enable detection at low concentrations. This proposed method is designed to be a reliable starting point for laboratories to develop and validate a quantitative assay for this compound.

Experimental Protocols

Sample Preparation

The following is a general sample preparation protocol that can be adapted based on the specific sample matrix.

Materials:

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • 0.22 µm syringe filters (PTFE or other suitable material)

  • Microcentrifuge tubes

Protocol:

  • Sample Extraction:

    • For liquid samples, a direct dilution approach may be feasible. Dilute the sample with a 50:50 mixture of Acetonitrile:Water to bring the analyte concentration into the expected calibration range.

    • For solid samples, weigh an appropriate amount of the homogenized sample into a microcentrifuge tube. Add a suitable extraction solvent (e.g., Methanol or Acetonitrile). Vortex for 2 minutes to ensure thorough extraction.

  • Protein Precipitation (if applicable, for biological matrices):

    • To the sample, add cold Acetonitrile (typically 3 times the sample volume).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Filtration:

    • Carefully transfer the supernatant to a new tube.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter.

  • Final Dilution:

    • The filtered extract can be further diluted with the initial mobile phase if necessary.

    • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Sample 1. Sample Collection (Liquid or Solid) Extraction 2. Extraction (with Methanol/Acetonitrile) Sample->Extraction Centrifugation 3. Centrifugation (for solid matrices) Extraction->Centrifugation Filtration 4. Filtration (0.22 µm syringe filter) Centrifugation->Filtration Final_Sample 5. Prepared Sample in Vial Filtration->Final_Sample

Figure 1: Workflow for sample preparation of this compound.

Liquid Chromatography (LC) Method

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5%) to ensure retention of the analyte on the column.

    • Gradually increase the percentage of Mobile Phase B to elute the analyte.

    • A typical gradient might be:

      • 0.0 min: 5% B

      • 0.5 min: 5% B

      • 4.0 min: 95% B

      • 5.0 min: 95% B

      • 5.1 min: 5% B

      • 6.0 min: 5% B (re-equilibration)

Mass Spectrometry (MS/MS) Method

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flows: Optimized for the specific instrument.

MRM Transitions: The molecular formula of this compound is C₁₄H₂₆N₂, with a monoisotopic mass of approximately 222.21 g/mol . The precursor ion will be the protonated molecule [M+H]⁺. Product ions are predicted based on common fragmentation pathways for similar molecules.

  • Precursor Ion (Q1): m/z 223.2

  • Product Ions (Q3):

    • Quantifier: m/z 91.1 (Tropylium ion from benzyl group fragmentation)

    • Qualifier: m/z 136.1 (Resulting from cleavage of the butyl group)

  • Collision Energy (CE) and other compound-specific parameters should be optimized by infusing a standard solution of the analyte.

Data Presentation

The quantitative data for this proposed method would be established during method validation. The following table presents hypothetical performance characteristics for the analysis of this compound.

ParameterProposed Value
Calibration Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%
Correlation Coefficient (r²) > 0.995

Logical Workflow Visualization

The overall analytical process can be visualized as a logical flow from the physical sample to the final analytical result.

G cluster_workflow Analytical Workflow Sample Sample containing This compound LC Liquid Chromatography (LC) Separation based on polarity Sample->LC Injection MS Mass Spectrometry (MS/MS) Detection based on mass-to-charge ratio LC->MS Elution Data Data Acquisition and Processing Quantification and Confirmation MS->Data Signal Result Final Result Concentration of Analyte Data->Result Calculation

Figure 2: Logical relationship of the analytical components.

Conclusion

This application note provides a comprehensive, albeit proposed, framework for the quantitative analysis of this compound using LC-MS/MS. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry serve as an excellent starting point for method development and validation. The high selectivity and sensitivity of this technique make it well-suited for the accurate quantification of this analyte in complex matrices. Researchers, scientists, and drug development professionals can adapt and optimize these protocols to meet their specific analytical needs.

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of N-Benzyl-N-butylpropane-1,3-diamine

Abstract

This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is designed for the separation and quantification of the target analyte from potential impurities. The protocol employs a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a pH that ensures the analyte is in a suitable ionic state for consistent retention and peak shape. Detection is performed using a UV detector, leveraging the chromophore of the benzyl group. This document provides a comprehensive experimental protocol, a summary of chromatographic parameters, and a workflow diagram to facilitate method implementation.

Introduction

This compound is a diamine derivative with potential applications in various fields, including as a building block in the synthesis of pharmacologically active compounds. As with any synthetic compound intended for pharmaceutical or other high-purity applications, a robust and reliable analytical method is required for purity assessment and quality control. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This application note presents a proposed HPLC method for the analysis of this compound, developed based on the physicochemical properties of the analyte and general principles of chromatography.

Physicochemical Properties of this compound

  • Chemical Structure:

  • Molecular Formula: C₁₄H₂₄N₂

  • Molecular Weight: 220.36 g/mol

  • Key Structural Features: The molecule possesses a benzyl group, which acts as a chromophore for UV detection. It also has two amine functional groups, making its retention sensitive to the pH of the mobile phase. The pKa values for similar aliphatic diamines are typically in the range of 9.7 to 11.0. To ensure consistent protonation and good peak shape, the mobile phase pH should be controlled and kept at least 2 pH units away from the analyte's pKa.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

Instrumentation
  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

A summary of the proposed chromatographic conditions is provided in the table below.

ParameterRecommended Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-70% B; 15-18 min: 70% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 256 nm (based on the UV absorbance of benzylamine)[1]
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock standard solution to 10 mL with the diluent.

Sample Preparation

Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration of approximately 0.1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform at least five replicate injections of the working standard solution to check for system suitability. The acceptance criteria should be:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative standard deviation (RSD) of peak area and retention time: ≤ 2.0%

Data Presentation

The following table summarizes the expected quantitative data from the analysis.

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
This compoundTo be determinedTo be determinedTo be determined

Note: The exact retention time will depend on the specific HPLC system and column used. It is expected to be in the mid to late part of the gradient.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis.

HPLC_Workflow prep Preparation of Solutions system_setup HPLC System Setup prep->system_setup sample_prep Sample Preparation system_suitability System Suitability Test sample_prep->system_suitability system_setup->system_suitability sample_analysis Sample Analysis system_suitability->sample_analysis If Passed data_processing Data Processing and Reporting sample_analysis->data_processing

References

Application Note: GC-MS Analysis of N-Benzyl-N-butylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of N-Benzyl-N-butylpropane-1,3-diamine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for the separation, identification, and quantification of this compound, which is of interest in various fields, including organic synthesis and drug discovery. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis, and is designed to be adaptable for related diamine compounds.

Introduction

This compound is a substituted diamine with potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active compounds. Accurate and reliable analytical methods are crucial for monitoring its purity, characterizing reaction products, and conducting metabolic studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers high separation efficiency and sensitive detection, making it a powerful tool for the analysis of such compounds. However, the analysis of amines by GC can be challenging due to their polarity, which can lead to peak tailing and poor chromatographic resolution. This protocol addresses these challenges through optimized conditions and proper column selection.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for derivatization, if necessary)

  • Anhydrous Sodium Sulfate

  • Helium (carrier gas, 99.999% purity)

Instrumentation
  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977A Mass Selective Detector or equivalent.

  • GC Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended to minimize peak tailing.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a series of working standard solutions in methanol or dichloromethane ranging from 1 µg/mL to 100 µg/mL.

  • Sample Extraction (from a reaction mixture): a. Quench the reaction with deionized water. b. Adjust the pH of the aqueous solution to >10 with 1M NaOH. c. Extract the aqueous layer three times with an equal volume of dichloromethane. d. Combine the organic layers and dry over anhydrous sodium sulfate. e. Filter and concentrate the solution under a gentle stream of nitrogen. f. Reconstitute the residue in a known volume of methanol or dichloromethane for GC-MS analysis.

GC-MS Method Parameters
ParameterValue
GC Inlet
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature280 °C
Oven Program
Initial Temperature100 °C, hold for 2 minutes
Ramp Rate 115 °C/min to 250 °C
Hold Time 15 minutes
Ramp Rate 220 °C/min to 300 °C
Hold Time 25 minutes
Column
Column TypeDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Mass Scan Range40 - 550 amu
Solvent Delay4 minutes
Data Acquisition
ModeFull Scan

Note on Derivatization: For compounds exhibiting significant peak tailing, derivatization can improve chromatographic performance. Silylation using BSTFA with 1% TMCS is a common approach for amines. To perform derivatization, evaporate the solvent from the prepared sample, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine, cap the vial, and heat at 70°C for 30 minutes. Analyze the derivatized sample using the same GC-MS conditions.

Data Presentation

Predicted Mass Spectral Fragmentation

The structure of this compound suggests several likely fragmentation pathways under electron ionization. The molecular ion peak ([M]⁺) is expected at m/z 220. Key fragment ions are predicted based on alpha-cleavage adjacent to the nitrogen atoms.

m/z (Predicted)Fragment Ion Structure/Identity
220[M]⁺ Molecular Ion
163[M - C₄H₉]⁺ Loss of the butyl group
149[M - C₅H₁₁N]⁺ Cleavage between C1 and C2 of the propyl chain
120[C₈H₁₀N]⁺ Benzylamino fragment
91[C₇H₇]⁺ Tropylium ion (characteristic of benzyl group)
72[C₄H₁₀N]⁺ Butylamino fragment
57[C₄H₉]⁺ Butyl cation

Visualization of Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard Solution Preparation E Injection into GC A->E B Sample Extraction (from reaction mixture) C Solvent Exchange & Concentration B->C D Optional: Derivatization C->D if needed C->E D->E if needed F Chromatographic Separation E->F G Elution and Transfer to MS F->G H Ionization (EI) G->H I Mass Analysis (Quadrupole) H->I J Detection I->J K Data Acquisition J->K L Peak Integration & Library Search K->L M Quantification L->M N Reporting M->N

Caption: Workflow for the GC-MS analysis of this compound.

Discussion

The described GC-MS method provides a reliable approach for the analysis of this compound. The use of a DB-5ms column is a good starting point as it is a versatile, low-polarity column suitable for a wide range of compounds. The oven temperature program is designed to ensure good separation from potential impurities and reaction byproducts. The splitless injection mode is chosen to maximize sensitivity, which is crucial for trace-level analysis.

It is important to note that the analysis of free amines can sometimes be problematic due to their basicity and potential for interaction with active sites in the GC system, leading to peak tailing. If significant peak asymmetry is observed, several troubleshooting steps can be taken:

  • Inlet Liner Deactivation: Ensure a properly deactivated inlet liner is used.

  • Column Conditioning: Properly condition the column according to the manufacturer's instructions.

  • Derivatization: As mentioned, derivatization to a less polar silyl derivative can significantly improve peak shape and reproducibility.

The predicted mass fragmentation pattern provides a basis for the identification of the target compound. The presence of the characteristic tropylium ion at m/z 91 is a strong indicator of the benzyl moiety. The molecular ion and other key fragments should be used for confirmation. For quantitative analysis, it is recommended to use a stable isotope-labeled internal standard if available, or a structurally similar compound with different retention time.

Conclusion

This application note provides a detailed and practical protocol for the GC-MS analysis of this compound. The methodology is suitable for researchers and scientists in various disciplines requiring accurate and sensitive determination of this compound. The provided experimental parameters and data interpretation guidelines can be readily implemented and adapted for specific analytical needs.

Application Notes and Protocols for the Large-Scale Synthesis of N-Benzyl-N-butylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of the unsymmetrically substituted diamine, N-Benzyl-N-butylpropane-1,3-diamine. The synthetic strategy is based on a sequential, two-step reductive amination, a robust and scalable method for amine synthesis.[1][2] This approach allows for the controlled introduction of two different substituents (benzyl and butyl) onto the propane-1,3-diamine scaffold. Such unsymmetrical diamines are valuable building blocks in medicinal chemistry and materials science, serving as precursors for ligands in catalysis, and as key intermediates in the synthesis of biologically active molecules.[3] The protocols detailed below are designed to be scalable and efficient, with a focus on yield, purity, and operational simplicity.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a two-stage process. The first stage involves the mono-benzylation of a protected propane-1,3-diamine, followed by deprotection. The second stage is the butylation of the resulting intermediate. A crucial aspect of synthesizing an unsymmetrically substituted diamine is the use of a protecting group to prevent di-substitution in the first step. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability and ease of removal under acidic conditions.

The overall synthetic pathway can be summarized as follows:

  • Mono-Boc Protection: 1,3-Diaminopropane is reacted with di-tert-butyl dicarbonate (Boc₂O) to yield N-(tert-butoxycarbonyl)-1,3-propanediamine.

  • Reductive Amination I (Benzylation): The protected diamine is reacted with benzaldehyde, and the resulting imine is reduced in situ to form N-benzyl-N'-(tert-butoxycarbonyl)-1,3-propanediamine.

  • Deprotection: The Boc group is removed to yield N-benzyl-1,3-propanediamine.

  • Reductive Amination II (Butylation): N-benzyl-1,3-propanediamine is reacted with butanal (butyraldehyde) and a reducing agent to produce the final product, this compound.

Logical Workflow for Synthesis

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Benzylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Butylation & Purification A 1,3-Diaminopropane C N-Boc-1,3-propanediamine A->C DCM, 0°C to RT B Di-tert-butyl dicarbonate B->C F N-Benzyl-N'-Boc- 1,3-propanediamine C->F Reductive Amination D Benzaldehyde D->F E Sodium Triacetoxyborohydride E->F H N-Benzyl-1,3-propanediamine F->H G Trifluoroacetic Acid (TFA) G->H K N-Benzyl-N-butylpropane- 1,3-diamine (Crude) H->K Reductive Amination I Butanal I->K J Sodium Triacetoxyborohydride J->K L Purification (Distillation) K->L M Final Product (Pure) L->M

Figure 1: A flowchart illustrating the four main stages for the synthesis of this compound.

Experimental Protocols

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )Purity
1,3-Diaminopropane109-76-274.12>99%
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.25>98%
Benzaldehyde100-52-7106.12>99%
Butanal (Butyraldehyde)123-72-872.11>99%
Sodium Triacetoxyborohydride (STAB)56553-60-7211.94>97%
Dichloromethane (DCM)75-09-284.93Anhydrous, >99.8%
Trifluoroacetic Acid (TFA)76-05-1114.02>99%
Sodium Bicarbonate (NaHCO₃)144-55-884.01ACS Reagent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04ACS Reagent
Protocol 1: Synthesis of N-benzyl-1,3-propanediamine

This protocol details the first three steps of the overall synthesis: protection, benzylation, and deprotection.

Step 1: Mono-Boc Protection of 1,3-Diaminopropane [4]

  • To a stirred suspension of 1,3-diaminopropane (10.0 equivalents) in dichloromethane (DCM), add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Filter the reaction mixture to remove any precipitate.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(tert-butoxycarbonyl)-1,3-propanediamine as an oil.

Step 2: Reductive Amination with Benzaldehyde

  • Dissolve N-(tert-butoxycarbonyl)-1,3-propanediamine (1.0 equivalent) in DCM.

  • Add benzaldehyde (1.1 equivalents) to the solution.

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 20 minutes, maintaining the temperature below 25 °C.

  • Stir the reaction for 12-16 hours at room temperature.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-benzyl-N'-(tert-butoxycarbonyl)-1,3-propanediamine.

Step 3: Deprotection of the Boc Group

  • Dissolve the crude product from the previous step in DCM.

  • Add trifluoroacetic acid (TFA) (5.0 equivalents) dropwise at 0 °C.

  • Stir the mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a 4M NaOH solution to a pH > 12.

  • Extract the aqueous layer with DCM multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield N-benzyl-1,3-propanediamine.[5][6]

Protocol 2: Synthesis of this compound

Step 4: Reductive Amination with Butanal

  • Dissolve N-benzyl-1,3-propanediamine (1.0 equivalent) in DCM.

  • Add butanal (1.2 equivalents) to the solution and stir for 30 minutes at room temperature.

  • Add STAB (1.5 equivalents) portion-wise, ensuring the temperature remains below 25 °C.

  • Stir the reaction for 16-24 hours at room temperature.

  • Work up the reaction as described in Step 2.6 - 2.8.

  • The resulting crude product is purified by vacuum distillation to yield pure this compound.

Data Presentation

Reaction Parameters and Yields
StepReactionKey ReagentsTemp (°C)Time (h)Typical Yield (%)
1Mono-Boc Protection1,3-Diaminopropane, Boc₂O0 to RT18~85%
2BenzylationBenzaldehyde, STABRT12-16~90%
3DeprotectionTFA0 to RT4>95%
4ButylationButanal, STABRT16-24~88%
-Overall ---~67%
Physicochemical and Spectroscopic Data
PropertyN-benzyl-1,3-propanediamine[5][6]This compound (Predicted)
Molecular Formula C₁₀H₁₆N₂C₁₄H₂₄N₂
Molecular Weight 164.25 g/mol 220.36 g/mol
Appearance Pale yellow liquidColorless to pale yellow liquid
Boiling Point 102 °C / 1 mmHg~120-125 °C / 1 mmHg
¹H NMR (CDCl₃, δ) 7.20-7.35 (m, 5H), 3.75 (s, 2H), 2.75 (t, 2H), 2.65 (t, 2H), 1.65 (quint, 2H), 1.40 (br s, 2H)7.20-7.35 (m, 5H), 3.75 (s, 2H), 2.50-2.65 (m, 4H), 1.60-1.75 (m, 2H), 1.35-1.50 (m, 2H), 1.25-1.35 (m, 2H), 0.90 (t, 3H)
¹³C NMR (CDCl₃, δ) 140.5, 128.4, 128.1, 126.9, 54.2, 50.1, 40.2, 33.5140.6, 128.4, 128.2, 127.0, 54.0, 50.5, 49.8, 32.0, 30.0, 20.5, 14.1
IR (neat, cm⁻¹) 3350, 3280, 3030, 2930, 2850, 1600, 1495, 1450, 1120, 735, 7003300, 3030, 2955, 2930, 2860, 1495, 1455, 1115, 735, 700

Visualization of Key Processes

Reductive Amination Mechanism

The core chemical transformation in this synthesis is reductive amination. This process involves two key stages: the formation of an imine (or iminium ion) followed by its reduction.

G Amine Amine Hemiaminal Hemiaminal Amine->Hemiaminal + Carbonyl Carbonyl Carbonyl Carbonyl->Hemiaminal Imine Imine Hemiaminal->Imine - H₂O ProductAmine Product Amine Imine->ProductAmine + [H] ReducingAgent [H] ReducingAgent->ProductAmine

Figure 2: Generalized mechanism of reductive amination.

Safety and Handling

  • 1,3-Diaminopropane: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Di-tert-butyl dicarbonate: Lachrymator and sensitizer. Avoid inhalation and contact with skin.

  • Sodium Triacetoxyborohydride (STAB): Water-reactive. Handle under an inert atmosphere. Reacts with water to produce hydrogen gas.

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Use in a fume hood with acid-resistant gloves.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Applications and Further Reading

N,N'-disubstituted diamines are versatile intermediates in organic synthesis. They are commonly used as:

  • Ligands for Transition Metal Catalysis: The two nitrogen atoms can chelate to a metal center, and the substituents can be tuned to modify the steric and electronic properties of the resulting catalyst.

  • Building Blocks for Pharmaceuticals: The diamine motif is present in numerous biologically active compounds.

  • Precursors for Heterocyclic Chemistry: They can be used to construct a variety of nitrogen-containing ring systems.

For further reading on reductive amination and the synthesis of diamines, the following resources are recommended:

  • Reductive Amination in Organic Synthesis: Comprehensive reviews provide a broad overview of different reducing agents and reaction conditions.[1]

  • Synthesis of Unsymmetrical Diamines: Literature on this topic often explores various protective group strategies and selective functionalization methods.[7][8]

References

Application Notes and Protocols: N-Benzyl-N-butylpropane-1,3-diamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential therapeutic applications of N-Benzyl-N-butylpropane-1,3-diamine and its structural analogs in medicinal chemistry. The focus is on two primary areas of investigation: anticancer and cardiotropic activities, based on studies of closely related N-substituted propane-1,3-diamine derivatives. While direct experimental data for this compound is not extensively available in public literature, the protocols and data presented for analogous compounds serve as a guide for its evaluation.

Anticancer Potential as Platinum(II) Complex Ligands

The 1,3-diamine scaffold is a key component in the design of novel platinum-based anticancer agents. Derivatives of N-benzyl-1,3-propanediamine have been synthesized and investigated as ligands for platinum(II) complexes, which are analogs of the widely used chemotherapy drug, cisplatin.[1][2] The rationale behind this approach is that modifying the diamine ligand can modulate the pharmacological properties of the platinum complex, potentially leading to improved efficacy, reduced side effects, and activity against resistant cancer cell lines.[1][3]

Hypothetical Signaling Pathway for Platinum-Diamine Complexes

Platinum complexes primarily exert their cytotoxic effects by forming adducts with DNA, leading to the inhibition of DNA replication and transcription, which ultimately induces apoptosis in cancer cells.

anticancer_pathway cluster_cell Cancer Cell Pt_Complex This compound-Pt(II) Cell_Membrane Cell Membrane Pt_Complex->Cell_Membrane Cellular Uptake DNA Nuclear DNA Cell_Membrane->DNA Nuclear Translocation Replication_Transcription_Block Replication/Transcription Block DNA->Replication_Transcription_Block Forms DNA Adducts DNA_Damage_Response DNA Damage Response Replication_Transcription_Block->DNA_Damage_Response Apoptosis Apoptosis DNA_Damage_Response->Apoptosis

Caption: Hypothetical mechanism of action for a platinum-diamine complex.

Synthesis and Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-1,3-propanediamine Ligands

This protocol is adapted from the synthesis of N-benzyl-1,3-propanediamine derivatives.[2]

Workflow for Ligand Synthesis

ligand_synthesis_workflow Start Start: Reagents Reaction React 1,3-propanediamine with benzyl halide in ethanol at room temperature for 48h Start->Reaction Purification Purify the product by column chromatography Reaction->Purification Characterization Characterize by IR, 1H-NMR, 13C-NMR, and Mass Spectrometry Purification->Characterization End End: Pure Ligand Characterization->End

Caption: Workflow for the synthesis of N-benzyl-1,3-propanediamine ligands.

Protocol 2: Synthesis of Dichloro(N-benzyl-1,3-propanediamine)platinum(II) Complexes

This protocol is for the synthesis of the platinum(II) complexes.[2]

  • Preparation of K2[PtCl4] solution: Dissolve potassium tetrachloroplatinate(II) (K2[PtCl4]) in deionized water.

  • Ligand solution: Dissolve the synthesized N-benzyl-1,3-propanediamine ligand in deionized water.

  • Reaction: Slowly add the ligand solution to the K2[PtCl4] solution with constant stirring at room temperature.

  • Precipitation: A precipitate of the platinum complex will form. Continue stirring for a specified time (e.g., 2 hours).

  • Isolation: Collect the precipitate by filtration.

  • Washing: Wash the precipitate with water, ethanol, and diethyl ether.

  • Drying: Dry the complex under vacuum.

  • Characterization: Characterize the final product using IR spectroscopy, ¹H NMR, ¹³C NMR, and elemental analysis.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5]

Workflow for MTT Assay

mtt_assay_workflow Start Start: Cancer Cell Lines Seeding Seed cells in 96-well plates and incubate for 24h Start->Seeding Treatment Treat cells with varying concentrations of platinum complexes for 48-72h Seeding->Treatment MTT_Addition Add MTT solution to each well and incubate for 4h Treatment->MTT_Addition Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals MTT_Addition->Solubilization Measurement Measure absorbance at 570 nm using a microplate reader Solubilization->Measurement Analysis Calculate IC50 values Measurement->Analysis End End: Cytotoxicity Data Analysis->End

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Quantitative Data

The following table presents representative IC50 values for analogous platinum(II)-diamine complexes against various human cancer cell lines. These values serve as a benchmark for evaluating the potential anticancer activity of a platinum complex with this compound.

Complex TypeCell LineIC50 (µM)Reference
Platinum(II)-diamine complexesHCT116 (Colon Cancer)5.9 - 50.9[6]
Platinum(II)-diamine complexesA2780 (Ovarian Cancer)5.9 - 50.9[6]
Platinum(II) complexes with N-Cyclohexyl-1,3-propanediamineAGZY (Lung Cancer)More active than carboplatin[7]
Platinum(II) complexes with N-Cyclohexyl-1,3-propanediamineRaji (Lymphocytic Leukemia)More active than carboplatin[7]
Cisplatin (Reference)HeLa (Cervical Cancer)4.44 - 17.41 (72h)[8]
Cisplatin (Reference)HeLa (Cervical Cancer)11.10 - 25.03 (48h)[8]

Cardiotropic Potential

Derivatives of 1,3-propanediamine have also been investigated for their cardiotropic effects, specifically anti-ischemic and antiarrhythmic activities.[9] These compounds are being explored as potential multi-target cardioprotective agents.

Experimental Protocols

Protocol 4: In Vivo Acute Toxicity Study (LD50 Determination)

This protocol is a general guideline for determining the median lethal dose (LD50) of a compound in an animal model, such as mice.

  • Animal Model: Use healthy, adult mice of a specific strain.

  • Dose Groups: Divide the animals into several groups, including a control group receiving the vehicle and test groups receiving graded doses of the compound.

  • Administration: Administer the compound intravenously (i.v.).

  • Observation: Observe the animals for mortality and toxic signs over a specified period (e.g., 24 hours).

  • LD50 Calculation: Calculate the LD50 value using a statistical method, such as the Litchfield-Wilcoxon method.[9]

Protocol 5: In Vivo Antiarrhythmic Activity (Aconitine-Induced Arrhythmia Model)

This model is used to evaluate the efficacy of a compound in preventing chemically-induced cardiac arrhythmias.

  • Animal Model: Use anesthetized rats.

  • Compound Administration: Administer the test compound or vehicle intravenously.

  • Induction of Arrhythmia: After a set time, infuse a solution of aconitine intravenously at a constant rate until the onset of ventricular arrhythmias or cardiac arrest.

  • Parameters Measured: Record the dose of aconitine required to induce arrhythmias and the time to cardiac arrest. An increase in the dose of aconitine required indicates antiarrhythmic activity.

Protocol 6: In Vivo Anti-ischemic Activity (Isoproterenol-Induced Myocardial Ischemia Model)

This model assesses the protective effect of a compound against chemically-induced myocardial ischemia.

  • Animal Model: Use anesthetized rats.

  • ECG Recording: Record a baseline electrocardiogram (ECG).

  • Compound Administration: Administer the test compound or vehicle intravenously.

  • Induction of Ischemia: After a set time, administer isoproterenol subcutaneously to induce myocardial ischemia.

  • Parameters Measured: Continuously record the ECG and measure the depression of the ST segment. A reduction in the ST segment depression indicates an anti-ischemic effect.

Quantitative Data

The following table provides acute toxicity data for N,N'-diarylpropane-1,3-diamine derivatives in mice.[9]

CompoundLD50 (mg/kg, i.v.)
ALM-850 (1,3-bis((2,3,4-trimethoxybenzyl)amino)propan-2-ol dihydrochloride)96.5
ALM-851 (unsubstituted propane linker)93.3
ALM-861 (dimethyl-substituted propane linker)85.1

Conclusion

The N-substituted propane-1,3-diamine scaffold, including derivatives of N-benzyl-1,3-propanediamine, represents a versatile platform for the development of new therapeutic agents. The presented application notes and protocols for anticancer and cardiotropic activities provide a solid foundation for researchers to explore the medicinal chemistry potential of this compound and its analogs. Further investigation is warranted to synthesize and evaluate the specific biological activities of this compound to fully elucidate its therapeutic promise.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Benzyl-N-butylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Benzyl-N-butylpropane-1,3-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the reductive amination of N-butylpropane-1,3-diamine with benzaldehyde. This process involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agent is best suited for this synthesis?

A2: The choice of reducing agent is critical and depends on the specific reaction conditions and scale.

  • Sodium borohydride (NaBH₄) is a cost-effective and common choice, but it can also reduce the starting benzaldehyde to benzyl alcohol, potentially lowering the yield.[1][2][3]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent that is particularly effective for reductive aminations.[4][5] It is less likely to reduce the aldehyde starting material.

  • Catalytic hydrogenation (H₂/catalyst) offers a greener alternative but may require specialized equipment and careful optimization to prevent over-alkylation or debenzylation.

Q3: What are the primary side products I should expect?

A3: The main potential side products include:

  • Benzyl alcohol: Formed from the reduction of unreacted benzaldehyde.

  • N,N'-Dibenzyl-N-butylpropane-1,3-diamine: Resulting from the reaction of the product with another molecule of benzaldehyde and subsequent reduction.

  • Unreacted starting materials: N-butylpropane-1,3-diamine and benzaldehyde.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction. Staining with ninhydrin can be used to visualize the amine-containing compounds. Gas chromatography-mass spectrometry (GC-MS) can provide more detailed information on the relative amounts of starting materials, product, and byproducts.

Q5: What are the recommended purification methods for the final product?

A5: Purification can be challenging due to the physical properties of the product.

  • Column chromatography on silica gel is a common method, though some sources suggest that similar compounds can be unstable on silica. A gradient elution system, for example, with dichloromethane and methanol, is often effective.

  • Distillation under reduced pressure can be attempted, but co-distillation with byproducts may occur.

  • Acid-base extraction can be used to separate the basic amine product from non-basic impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Target Product 1. Incomplete imine formation. 2. Reduction of benzaldehyde to benzyl alcohol. 3. Suboptimal reaction temperature or time. 4. Inefficient reducing agent.1. Ensure anhydrous conditions. Consider adding a dehydrating agent like magnesium sulfate or using a Dean-Stark apparatus. 2. Use a milder reducing agent like NaBH(OAc)₃. Add the reducing agent portion-wise to control the reaction. 3. Optimize the reaction temperature (often room temperature to gentle heating) and monitor the reaction by TLC to determine the optimal reaction time. 4. Compare the efficacy of different reducing agents (see Table 1).
Significant Amount of Benzyl Alcohol Byproduct The reducing agent is too harsh or is added too quickly, reducing the benzaldehyde before it can form the imine.1. Switch to a more selective reducing agent such as sodium triacetoxyborohydride.[4][5] 2. Add the reducing agent slowly and in portions to maintain a low concentration. 3. Pre-form the imine before adding the reducing agent. This can be done by stirring the aldehyde and amine together for a period before introducing the reducing agent.
Formation of Dibenzylated Product The molar ratio of benzaldehyde to the diamine is too high, or the reaction is run for an extended period, allowing for a second benzylation.1. Use a strict 1:1 molar ratio of benzaldehyde to N-butylpropane-1,3-diamine. A slight excess of the diamine can sometimes favor the mono-benzylated product. 2. Monitor the reaction closely by TLC or GC-MS and stop the reaction once the formation of the desired product is maximized.
Difficulty in Product Purification The product and byproducts have similar polarities. The product may be unstable on silica gel.1. Optimize the mobile phase for column chromatography. A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) may be effective. 2. Consider using an alternative stationary phase, such as alumina. 3. Utilize an acid-base extraction workup to isolate the amine product. Dissolve the crude product in an organic solvent and extract with dilute aqueous acid. The aqueous layer containing the protonated amine can then be basified and re-extracted with an organic solvent.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride
  • Imine Formation: In a round-bottom flask, dissolve N-butylpropane-1,3-diamine (1.0 eq) in methanol. Add benzaldehyde (1.0 eq) dropwise at room temperature while stirring. Stir the mixture for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by carefully adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
  • Reaction Setup: To a solution of N-butylpropane-1,3-diamine (1.0 eq) in anhydrous dichloromethane, add benzaldehyde (1.0 eq).

  • Reduction: Add sodium triacetoxyborohydride (1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Reducing Agents in the Synthesis of this compound

Reducing AgentMolar Ratio (Reducing Agent:Aldehyde)SolventTypical Reaction Time (h)Typical Yield (%)Key Observations
Sodium Borohydride (NaBH₄)1.5 : 1Methanol4 - 660 - 75Cost-effective; potential for benzyl alcohol formation.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.2 : 1Dichloromethane12 - 2480 - 95High selectivity; milder reaction conditions.[4][5]
Hydrogen (H₂) with Pd/CN/AEthanol8 - 1675 - 90Requires specialized hydrogenation equipment; catalyst can be recycled.

Note: The data presented in this table are illustrative and may vary based on specific experimental conditions.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Sodium Borohydride cluster_protocol2 Protocol 2: Sodium Triacetoxyborohydride p1_start Dissolve N-butylpropane-1,3-diamine and Benzaldehyde in Methanol p1_imine Stir for 1-2h at RT (Imine Formation) p1_start->p1_imine p1_cool Cool to 0°C p1_imine->p1_cool p1_reduce Add NaBH4 portion-wise p1_cool->p1_reduce p1_react Stir for 4-6h at RT p1_reduce->p1_react p1_workup Quench, Evaporate, Extract p1_react->p1_workup p1_purify Column Chromatography p1_workup->p1_purify p1_end This compound p1_purify->p1_end p2_start Dissolve N-butylpropane-1,3-diamine and Benzaldehyde in DCM p2_reduce Add NaBH(OAc)3 portion-wise at RT p2_start->p2_reduce p2_react Stir for 12-24h at RT p2_reduce->p2_react p2_workup Quench and Extract p2_react->p2_workup p2_purify Column Chromatography p2_workup->p2_purify p2_end This compound p2_purify->p2_end

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Incomplete Imine Formation issue->cause1 cause2 Aldehyde Reduction issue->cause2 cause3 Suboptimal Conditions issue->cause3 sol1 Anhydrous Conditions/ Dehydrating Agent cause1->sol1 sol2 Use Milder Reducing Agent (e.g., NaBH(OAc)3) cause2->sol2 sol3 Optimize Temperature & Time cause3->sol3

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of N-Benzyl-N-butylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude N-Benzyl-N-butylpropane-1,3-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route but typically include unreacted starting materials (e.g., 1,3-diaminopropane, benzyl halide, butyl halide), over-alkylated byproducts (e.g., N,N'-dibenzyl-N-butylpropane-1,3-diamine or N-benzyl-N,N'-dibutylpropane-1,3-diamine), and residual solvents used in the reaction.

Q2: What is the recommended initial purification step for the crude product?

A2: An initial aqueous workup is highly recommended. This typically involves dissolving the crude mixture in an organic solvent and washing with an acidic solution (like dilute HCl or citric acid) to remove basic impurities, followed by a wash with a basic solution (like NaHCO₃) to remove acidic residues, and finally a brine wash to remove excess water.[1]

Q3: Can this compound be purified by distillation?

A3: Yes, purification by vacuum distillation is a viable method for liquid diamines. It is crucial to use a high-vacuum system to lower the boiling point and prevent thermal decomposition. The exact boiling point under a specific pressure will need to be determined experimentally. A similar compound, N-benzylacrylamide, was purified by distillation under reduced pressure (0.01–0.02 mm).[2]

Q4: Which column chromatography technique is most effective?

A4: Flash column chromatography using silica gel is a common and effective method for purifying diamines.[1] The choice of solvent system (eluent) is critical and typically requires optimization using Thin Layer Chromatography (TLC). A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often successful.

Q5: How can I effectively remove residual solvents after purification?

A5: Residual solvents are typically removed under reduced pressure using a rotary evaporator. For higher boiling point solvents, a high-vacuum pump may be necessary. Gentle heating can facilitate removal, but care must be taken to avoid degrading the product.

Troubleshooting Guide

Problem: My final product is a persistent oil and will not crystallize.

  • Solution: N-substituted diamines are often oils at room temperature.[1][3] If a solid is expected, attempt to make a salt (e.g., hydrochloride or maleate salt), which is often more crystalline. Alternatively, try dissolving the oil in a minimal amount of a non-polar solvent (like hexane) and storing it at a low temperature (-20°C) for an extended period to induce crystallization.[2]

Problem: After column chromatography, my TLC shows multiple spots.

  • Solution 1: Your column may have been overloaded. Reduce the amount of crude material relative to the silica gel and repeat the chromatography.

  • Solution 2: The chosen solvent system may not have been optimal for separating the impurities. Re-evaluate your eluent system using TLC with various solvent mixtures to find one that provides better separation between your product and the impurities.

  • Solution 3: The compound may be degrading on the silica gel. To mitigate this, you can deactivate the silica gel by adding a small amount of a base, like triethylamine (~1%), to the eluent system.

Problem: The yield after column chromatography is very low.

  • Solution: Amines can sometimes adhere strongly to acidic silica gel, leading to poor recovery. As mentioned above, adding a small percentage of triethylamine or ammonia in methanol to your eluent can help improve the recovery of your product from the column. Ensure you are using an appropriate solvent polarity to elute your compound effectively.

Problem: The purified product has a yellow or brown color.

  • Solution: Color may be due to persistent, highly conjugated impurities or slight product degradation. You can try treating a solution of your product with activated charcoal, followed by filtration through a pad of Celite. This can often remove colored impurities. Perform this on a small scale first, as it can sometimes lead to product loss.

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction
  • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).[1][4]

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M Citric Acid or 1M HCl (3 times) to remove unreacted amines.[1]

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (3 times) to neutralize the acid.

    • Brine (saturated NaCl solution) (3 times) to remove residual water.[1]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude purified product.

Protocol 2: Flash Column Chromatography
  • Prepare a silica gel slurry in the initial, least polar eluent.

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product from the workup in a minimal amount of the eluent or DCM.

  • Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Begin elution with the non-polar solvent system, collecting fractions.

  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the product. A typical starting point for similar diamines is a hexane/ethyl ether or hexane/ethyl acetate mixture.[1]

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Starting Solvent Systems for TLC Analysis of N-Substituted Diamines

Solvent System (v/v)Application NotesReference
Hexane / Ethyl Ether (95:5 to 90:10)Used for the flash chromatography of a related chiral 1,3-diamine. A good starting point for less polar diamines.[1]
Hexane / Ethyl AcetateA common versatile system. Start with a low polarity (e.g., 9:1) and increase the ethyl acetate concentration.General Practice
Dichloromethane / MethanolSuitable for more polar diamines. Start with a low percentage of methanol (e.g., 1-2%) and increase as needed.General Practice
Dichloromethane / Methanol / NH₄OHAdding a small amount of ammonium hydroxide can reduce the tailing of amine spots on the TLC plate.General Practice

Visualizations

Purification_Workflow cluster_start Initial Stage cluster_workup Aqueous Workup cluster_purification Final Purification cluster_end Final Product A Crude Product (Post-Reaction) B Dissolve in Organic Solvent A->B C Acid/Base/Brine Washes B->C D Dry Organic Layer (e.g., MgSO4) C->D E Concentrate Under Reduced Pressure D->E F Choice of Method E->F G Flash Column Chromatography F->G Product is complex or non-volatile H Vacuum Distillation F->H Product is liquid & thermally stable I Combine Pure Fractions & Concentrate G->I J Collect Pure Distillate H->J K Pure N-Benzyl-N-butyl -propane-1,3-diamine I->K J->K

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree cluster_TLC TLC Analysis cluster_Appearance Physical Appearance cluster_Yield Yield Start Analysis of Purified Product TLC_Impure Impure on TLC (Multiple Spots) Start->TLC_Impure Appearance Product is an Oil or Colored Start->Appearance LowYield Low Yield Start->LowYield Tailing Spot Tailing? TLC_Impure->Tailing ReChrom Re-purify with Optimized Eluent Tailing->ReChrom No AddBase Add Base (e.g., 1% TEA) to Eluent & Re-purify Tailing->AddBase Yes IsColored Is it Colored? Appearance->IsColored IsOil Is it an Oil? IsColored->IsOil No Charcoal Treat with Activated Charcoal IsColored->Charcoal Yes MakeSalt Form a Salt (e.g., HCl) for Crystallization IsOil->MakeSalt Yes CheckColumn Check Column Loading & Eluent Polarity LowYield->CheckColumn BaseWash Consider Adding Base to Eluent to Improve Recovery from Silica CheckColumn->BaseWash

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of N-Benzyl-N-butylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzyl-N-butylpropane-1,3-diamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via reductive amination of N-butylpropane-1,3-diamine with benzaldehyde.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Incorrect reaction pH. 4. Low reaction temperature.1. a) Increase reaction time for imine formation before adding the reducing agent.     b) Use a dehydrating agent (e.g., molecular sieves) to drive imine formation. 2. Use a fresh batch of the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride). 3. Adjust the pH to a weakly acidic range (pH 5-7) to facilitate imine formation without deactivating the amine. 4. Increase the reaction temperature, but monitor for side reactions.
Presence of Unreacted Starting Materials 1. Insufficient equivalents of one reactant. 2. Incomplete reaction.1. Ensure the stoichiometry is correct. A slight excess of the amine or aldehyde may be used. 2. Extend the reaction time and/or increase the temperature. Monitor reaction progress by TLC or GC-MS.
Formation of N,N'-Dibenzylpropane-1,3-diamine Over-benzylation of the diamine. This is a common side reaction when both nitrogen atoms of the diamine react with benzaldehyde.1. Use a controlled stoichiometry, with a slight excess of the N-butylpropane-1,3-diamine. 2. Slowly add the benzaldehyde to the reaction mixture to maintain a low concentration. 3. Consider a two-step synthesis: mono-protection of the diamine, followed by benzylation and deprotection.
Formation of Benzyl Alcohol Reduction of benzaldehyde by the reducing agent before it can react with the amine.1. Use a milder or more selective reducing agent, such as sodium triacetoxyborohydride (STAB), which is less likely to reduce aldehydes. 2. Allow for complete imine formation before the addition of a stronger reducing agent like sodium borohydride.
Formation of an Emulsion During Workup The amphiphilic nature of the product and byproducts can lead to difficult phase separation.1. Add brine (saturated NaCl solution) to the aqueous layer to increase its polarity. 2. Use a different extraction solvent system. 3. Centrifuge the mixture to aid in phase separation.
Difficult Purification The desired product, side products (e.g., dibenzylated diamine), and unreacted starting materials may have similar polarities.1. Optimize column chromatography conditions (e.g., use a shallow gradient of a more polar solvent). 2. Consider converting the amine products to their salt forms to alter their solubility and facilitate separation. 3. Distillation under reduced pressure may be an option if the boiling points of the components are sufficiently different.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the reductive amination between N-butylpropane-1,3-diamine and benzaldehyde. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agent is best for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is a mild and selective reducing agent that can be added directly to the mixture of the amine and aldehyde. It is less likely to reduce the benzaldehyde starting material compared to stronger reducing agents like sodium borohydride (NaBH₄). However, NaBH₄ can also be used, typically after allowing a period for imine formation.

Q3: How can I minimize the formation of the dibenzylated byproduct?

A3: Minimizing the formation of N,N'-dibenzylpropane-1,3-diamine is crucial for achieving a good yield of the desired mono-benzylated product. Key strategies include:

  • Stoichiometry Control: Use a slight excess (1.1-1.5 equivalents) of N-butylpropane-1,3-diamine relative to benzaldehyde.

  • Slow Addition: Add the benzaldehyde dropwise to the reaction mixture to maintain its low concentration, thereby favoring mono-benzylation.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.

Q4: What are the typical yields for this reaction?

A4: The yields for the synthesis of unsymmetrical N,N'-dialkyl-1,3-propanediamines can vary significantly depending on the specific substrates and reaction conditions. Generally, yields can range from 40% to 70%. The formation of side products, particularly the di-substituted diamine, is the primary factor affecting the yield of the desired product.

Q5: What is the best way to purify the final product?

A5: Purification is often challenging due to the similar physical properties of the product and potential byproducts. Column chromatography on silica gel is the most common method. A careful selection of the eluent system, often a gradient of methanol in dichloromethane or ethyl acetate in hexanes, is necessary to achieve good separation.

Data Presentation

Table 1: Comparison of Reducing Agents in Reductive Amination

Reducing Agent Advantages Disadvantages Typical Reaction Conditions
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting aldehyde; requires careful addition after imine formation.Methanol or ethanol as solvent; added portion-wise at 0 °C to room temperature.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines; can be added at the start of the reaction.More expensive than NaBH₄; can be moisture-sensitive.Dichloromethane or dichloroethane as solvent; room temperature.
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines, effective in a slightly acidic medium.Highly toxic (releases cyanide gas in acidic conditions).Methanol as solvent; pH maintained between 6-7.

Experimental Protocols

Representative Protocol for Reductive Amination Synthesis of this compound:

  • Imine Formation: To a solution of N-butylpropane-1,3-diamine (1.30 g, 10 mmol) in methanol (50 mL) in a round-bottom flask, add benzaldehyde (1.06 g, 10 mmol). Stir the mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of water (20 mL).

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient eluent of 0-10% methanol in dichloromethane to afford this compound.

Visualizations

Reaction_Pathway N-butylpropane-1,3-diamine N-butylpropane-1,3-diamine Imine Intermediate Imine Intermediate N-butylpropane-1,3-diamine->Imine Intermediate + Benzaldehyde - H2O Benzaldehyde Benzaldehyde This compound This compound Imine Intermediate->this compound + [H] (Reducing Agent)

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions N-butylpropane-1,3-diamine N-butylpropane-1,3-diamine Desired Product This compound N-butylpropane-1,3-diamine->Desired Product + Benzaldehyde + [H] Dibenzylated Byproduct N,N'-Dibenzylpropane-1,3-diamine N-butylpropane-1,3-diamine->Dibenzylated Byproduct + 2x Benzaldehyde + [H] Benzaldehyde Benzaldehyde Benzaldehyde->Desired Product Benzyl Alcohol Benzyl Alcohol Benzaldehyde->Benzyl Alcohol + [H]

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield Check_SM Unreacted Starting Materials? Start->Check_SM Check_Byproducts Major Byproducts Present? Check_SM->Check_Byproducts No Optimize_Stoichiometry Adjust Stoichiometry Check_SM->Optimize_Stoichiometry Yes Dibenzylated Dibenzylated Byproduct? Check_Byproducts->Dibenzylated Yes Benzyl_Alcohol Benzyl Alcohol Present? Check_Byproducts->Benzyl_Alcohol Purification_Issue Difficult Purification? Check_Byproducts->Purification_Issue No Optimize_Time_Temp Increase Reaction Time/Temperature Optimize_Stoichiometry->Optimize_Time_Temp Slow_Addition Slow Aldehyde Addition Dibenzylated->Slow_Addition Change_Reducing_Agent Use Milder Reducing Agent Benzyl_Alcohol->Change_Reducing_Agent Optimize_Chroma Optimize Chromatography Purification_Issue->Optimize_Chroma

Caption: A logical workflow for troubleshooting low product yield.

stability and degradation of N-Benzyl-N-butylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-Benzyl-N-butylpropane-1,3-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors contributing to the degradation of this compound are:

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation. Amines are susceptible to electron transfer oxidation.[3][4]

  • Thermal Stress: High temperatures can accelerate decomposition.[5]

  • Light Exposure (Photolysis): UV or visible light can provide the energy to initiate degradation reactions.

  • Hydrolysis: Contact with water, especially under acidic or basic conditions, can lead to the cleavage of the molecule.[1]

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides can cause vigorous reactions and degradation.[6]

Q3: What are the likely degradation products of this compound?

A3: Based on the structure, the following degradation products are plausible:

  • Oxidative Degradation: Formation of N-oxides, imines, and subsequently aldehydes (such as benzaldehyde and butyraldehyde) and lower-order amines.[7][8]

  • Thermal Degradation: Intramolecular cyclization could lead to the formation of substituted imidazolidinones. Intermolecular reactions could form urea derivatives.[9][10] Thermal decomposition can also lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Hydrolysis: Cleavage of the C-N bonds is possible, particularly under harsh acidic conditions, which could yield benzylamine, N-butylpropane-1,3-diamine, or other related amine fragments.

Q4: How should I properly store this compound to ensure its stability?

A4: To ensure maximum stability, store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. Protect from light by using an amber-colored vial or storing it in a dark place.

Q5: I've observed a color change in my sample (e.g., turning yellow or brown). What does this indicate?

Troubleshooting Guides

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) Sample degradation due to improper storage or handling.1. Review storage conditions (temperature, light exposure, atmosphere). 2. Prepare a fresh solution from a new or properly stored stock. 3. Perform a forced degradation study to identify potential degradation products and confirm their retention times.
Inconsistent experimental results or loss of compound activity Degradation of the compound in the experimental medium (e.g., buffer, cell culture media).1. Assess the stability of the compound in the specific experimental medium over the time course of the experiment. 2. Adjust the pH of the medium if hydrolysis is suspected. 3. Consider the addition of antioxidants if oxidative degradation is likely. 4. Prepare solutions fresh before each experiment.
Precipitate formation in a solution Formation of insoluble degradation products or salts.1. Analyze the precipitate to identify its composition. 2. If degradation is confirmed, review the solution preparation and storage procedures. 3. Ensure the solvent is pure and degassed.
Discoloration of the solid compound or its solutions Oxidative degradation.1. Confirm purity using an appropriate analytical method. 2. If purity is compromised, purify the compound or use a new batch. 3. For future use, store under an inert atmosphere and protect from light.

Summary of Quantitative Degradation Data (Illustrative Example)

Condition Duration Parameter Value % Degradation (Illustrative) Major Degradants Identified (Hypothetical)
Thermal 48 hoursTemperature80°C15%N-Benzyl-N-butyl-imidazolidinone, Benzaldehyde
Acidic Hydrolysis 24 hourspH1.0 (HCl)25%Benzylamine, N-butylpropane-1,3-diamine
Basic Hydrolysis 24 hourspH13.0 (NaOH)5%Minor unidentified peaks
Oxidative 8 hoursOxidant3% H₂O₂30%This compound N-oxide, Benzaldehyde
Photolytic 72 hoursLight SourceUV (254 nm)10%Various minor photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.[11]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the solvent.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 0.1 mg/mL.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL.

    • Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid to prepare a 0.1 mg/mL solution.

    • Photolytic Degradation: Expose a 1 mg/mL solution of the compound to UV light (254 nm) for 72 hours. Dilute to a final concentration of 0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water) with UV detection. Couple the HPLC to a mass spectrometer (LC-MS) for the identification of degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the mass-to-charge ratio (m/z) of the degradation products.

Protocol 2: Analytical Method for Stability Assessment

Objective: To quantify the purity and degradation products of this compound using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase A/B (50:50) to a concentration of 0.1 mg/mL.

  • Quantification: Calculate the percentage purity and the area percentage of each degradation product from the chromatogram.

Visualizations

cluster_degradation Potential Degradation Pathways cluster_oxidative Oxidative Degradation cluster_thermal Thermal Degradation cluster_hydrolytic Hydrolytic Degradation Compound This compound Oxidation [O] Compound->Oxidation Heat Δ Compound->Heat Hydrolysis H₂O / H⁺ Compound->Hydrolysis Imine Imine Intermediate Oxidation->Imine N_Oxide N-Oxide Oxidation->N_Oxide Aldehydes Benzaldehyde & Butyraldehyde Imine->Aldehydes Cyclization Intramolecular Cyclization Heat->Cyclization Urea Urea Derivative Heat->Urea Intermolecular Reaction Imidazolidinone Substituted Imidazolidinone Cyclization->Imidazolidinone Cleavage C-N Bond Cleavage Hydrolysis->Cleavage Fragments Benzylamine, N-butylpropane-1,3-diamine Cleavage->Fragments cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze Samples by LC-MS stress->analysis data Data Analysis: - Calculate % Degradation - Identify Degradation Products analysis->data report Generate Stability Report data->report cluster_troubleshooting Troubleshooting Logic issue Inconsistent Experimental Results check_purity Check Purity of Starting Material (e.g., HPLC) issue->check_purity is_pure Is Purity >98%? check_purity->is_pure new_batch Use New/Purified Batch is_pure->new_batch No check_stability Assess Stability in Experimental Medium is_pure->check_stability Yes new_batch->check_stability is_stable Is Compound Stable? check_stability->is_stable modify_conditions Modify Experimental Conditions: - Fresh solutions - Adjust pH - Add antioxidants is_stable->modify_conditions No other_factors Investigate Other Experimental Factors is_stable->other_factors Yes

References

Technical Support Center: Optimizing Reaction Conditions for N-Benzyl-N-butylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzyl-N-butylpropane-1,3-diamine.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Question: My reaction yield for this compound is consistently low. What are the potential causes and how can I optimize the reaction conditions?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route. The two most common methods are reductive amination and stepwise alkylation.

For Reductive Amination of N-butylpropane-1,3-diamine with Benzaldehyde:

  • Incomplete Imine Formation: The initial reaction between N-butylpropane-1,3-diamine and benzaldehyde to form the imine intermediate may not go to completion.

    • Solution: Ensure anhydrous reaction conditions, as water can hydrolyze the imine. Consider using a dehydrating agent like magnesium sulfate or molecular sieves. Allowing the amine and aldehyde to stir together for a period before adding the reducing agent can also drive the equilibrium towards imine formation.[1]

  • Inefficient Reduction: The reducing agent may not be effectively converting the imine to the final product.

    • Solution: Sodium triacetoxyborohydride (STAB) is often a milder and more selective reducing agent for reductive aminations compared to sodium borohydride, especially when aldehydes are present.[2] If using sodium borohydride, ensure it is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature) to avoid side reactions.

  • Side Reactions: The aldehyde may be reduced to benzyl alcohol by the reducing agent, or over-alkylation could occur.

    • Solution: Use a stoichiometric amount of the limiting reagent (typically the diamine) and add the reducing agent slowly. A less reactive reducing agent like sodium cyanoborohydride (with appropriate safety precautions) can also minimize aldehyde reduction.[2][3]

For Stepwise Alkylation:

  • Lack of Selectivity: It is challenging to selectively alkylate only one nitrogen atom and then introduce a different alkyl group on the other. This often leads to a mixture of mono- and di-alkylated products, as well as symmetrically substituted diamines.

    • Solution: Employ a protecting group strategy. For instance, protect one of the amino groups of propane-1,3-diamine with a suitable protecting group (e.g., Boc), then perform the first alkylation (e.g., with butyl bromide). After deprotection, the second alkylation (e.g., with benzyl bromide) can be carried out. This multi-step process, while longer, provides much greater control and higher purity of the final unsymmetrical diamine.

  • Over-alkylation: The secondary amine formed after the first alkylation can react further with the alkylating agent.

    • Solution: Use a large excess of the diamine relative to the alkylating agent in the first step to favor mono-alkylation. However, this makes purification more challenging. The protecting group strategy is generally preferred to avoid this issue.

Issue 2: Presence of Persistent Impurities in the Final Product

Question: After purification, I still observe significant impurities in my this compound product. What are these impurities and how can I remove them?

Answer:

Common impurities depend on the synthetic route used.

In Reductive Amination:

  • Unreacted Starting Materials: N-butylpropane-1,3-diamine and benzaldehyde may remain.

  • Imine Intermediate: The imine formed from the condensation of the starting materials can be a persistent impurity if the reduction is incomplete.

  • Symmetrically Substituted Byproducts: Small amounts of N,N'-dibenzylpropane-1,3-diamine or N,N'-dibutylpropane-1,3-diamine might form, especially if the reaction conditions are not carefully controlled.

  • Benzyl Alcohol: Formed from the reduction of benzaldehyde.

Purification Strategy:

  • Acid-Base Extraction: The basic nature of the diamine product allows for separation from non-basic impurities like benzaldehyde and benzyl alcohol. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The diamine will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the pure diamine extracted with an organic solvent.

  • Column Chromatography: Silica gel chromatography can be effective for separating the desired product from starting materials and byproducts. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often successful.

In Stepwise Alkylation:

  • Symmetrically Substituted Diamines: N,N'-dibenzylpropane-1,3-diamine and N,N'-dibutylpropane-1,3-diamine are common byproducts.

  • Over-alkylated Products: Products where one nitrogen is di-benzylated or di-butylated can also form.

Purification Strategy:

  • Column Chromatography: This is the most effective method for separating the desired unsymmetrical diamine from its symmetrical and over-alkylated counterparts due to their different polarities.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for preparing this compound: reductive amination or stepwise alkylation?

A1: The choice of synthetic route depends on the desired scale, purity requirements, and available resources.

  • Reductive Amination: This is a more direct, one-pot approach that can be quicker. However, it may suffer from lower selectivity and the formation of difficult-to-remove byproducts. It is often suitable for initial exploratory work.

  • Stepwise Alkylation with Protecting Groups: This method is longer and involves more steps (protection, alkylation, deprotection, second alkylation). However, it offers superior control over the final product's structure, leading to higher purity and less challenging purification. This route is generally preferred for obtaining high-purity material, especially for applications in drug development.

Q2: What are the key parameters to control during the reductive amination process?

A2: The key parameters to control are:

  • Stoichiometry: Use a slight excess of the amine component to ensure the complete conversion of the aldehyde.

  • pH: The reaction is typically carried out under neutral to slightly acidic conditions to facilitate imine formation without protonating the amine nucleophile.

  • Temperature: The reaction is often started at a lower temperature (0 °C) during the addition of the reducing agent to control the reaction rate and minimize side reactions, and then allowed to warm to room temperature.

  • Solvent: Anhydrous solvents like methanol, ethanol, or dichloromethane are commonly used.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. Staining with ninhydrin can be useful for visualizing the amine-containing compounds. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture composition over time.

Q4: Are there any specific safety precautions I should take when synthesizing this compound?

A4: Yes, standard laboratory safety practices should be followed.

  • The starting materials and the final product are amines, which can be corrosive and irritating to the skin and eyes.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.

  • If using sodium cyanoborohydride, be aware that it can release toxic hydrogen cyanide gas upon contact with strong acids. The reaction workup should be performed carefully in a fume hood.[3]

Experimental Protocols

Protocol 1: Reductive Amination of N-butylpropane-1,3-diamine with Benzaldehyde
  • Imine Formation:

    • In a round-bottom flask, dissolve N-butylpropane-1,3-diamine (1.0 eq) in anhydrous methanol.

    • Add benzaldehyde (1.0-1.1 eq) dropwise to the solution at room temperature.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5-2.0 eq) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

ParameterRecommended Condition
Solvent Anhydrous Methanol
Reactant Ratio N-butylpropane-1,3-diamine : Benzaldehyde : NaBH₄ (1 : 1.1 : 1.5)
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Purification Column Chromatography
Protocol 2: Stepwise Alkylation of Propane-1,3-diamine
  • Mono-Boc Protection of Propane-1,3-diamine:

    • Dissolve propane-1,3-diamine (excess, e.g., 5 eq) in dichloromethane.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in dichloromethane at 0 °C.

    • Stir at room temperature overnight.

    • Purify the resulting mono-Boc-protected diamine by column chromatography.

  • N-Butylation:

    • Dissolve the mono-Boc-protected diamine (1.0 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) in a suitable solvent like acetonitrile.

    • Add butyl bromide (1.1 eq) and heat the reaction mixture (e.g., to 60-80 °C) until the reaction is complete (monitor by TLC).

    • Work up the reaction and purify the N-butyl, N'-Boc-propane-1,3-diamine.

  • Boc Deprotection:

    • Dissolve the product from the previous step in a solution of trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane.

    • Stir at room temperature until the deprotection is complete.

    • Neutralize the reaction mixture and extract the N-butylpropane-1,3-diamine.

  • N-Benzylation:

    • Dissolve N-butylpropane-1,3-diamine (1.0 eq) and a base (e.g., potassium carbonate, 2.0 eq) in acetonitrile.

    • Add benzyl bromide (1.1 eq) and stir the reaction at room temperature or with gentle heating.

    • After completion, filter the solid, concentrate the filtrate, and purify the final product, this compound, by column chromatography.

Visualizations

experimental_workflow_reductive_amination cluster_imine Imine Formation cluster_reduction Reduction cluster_purification Workup & Purification start N-butylpropane-1,3-diamine + Benzaldehyde in Methanol stir Stir at RT (1-2h) start->stir Condensation cool Cool to 0°C stir->cool Transfer add_nabh4 Add NaBH₄ cool->add_nabh4 stir_rt Stir at RT (12-24h) add_nabh4->stir_rt quench Quench with H₂O stir_rt->quench Transfer extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify end This compound purify->end

Caption: Reductive Amination Workflow.

troubleshooting_logic cluster_synthesis Identify Synthesis Route cluster_ra_issues Reductive Amination Issues cluster_sa_issues Stepwise Alkylation Issues cluster_solutions Potential Solutions start Low Yield or Impurities reductive_amination Reductive Amination start->reductive_amination stepwise_alkylation Stepwise Alkylation start->stepwise_alkylation incomplete_imine Incomplete Imine Formation reductive_amination->incomplete_imine inefficient_reduction Inefficient Reduction reductive_amination->inefficient_reduction side_reactions Side Reactions reductive_amination->side_reactions selectivity Poor Selectivity stepwise_alkylation->selectivity over_alkylation Over-alkylation stepwise_alkylation->over_alkylation anhydrous Use Anhydrous Conditions incomplete_imine->anhydrous dehydrating_agent Add Dehydrating Agent incomplete_imine->dehydrating_agent change_reductant Use STAB or NaBH₃CN inefficient_reduction->change_reductant control_temp Control Temperature side_reactions->control_temp protecting_group Use Protecting Group Strategy selectivity->protecting_group over_alkylation->protecting_group excess_diamine Use Excess Diamine over_alkylation->excess_diamine purification Optimize Purification (Acid-Base Extraction, Column Chromatography) anhydrous->purification dehydrating_agent->purification change_reductant->purification control_temp->purification protecting_group->purification excess_diamine->purification

Caption: Troubleshooting Logic Flowchart.

References

Technical Support Center: N-Benzyl-N-butylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Benzyl-N-butylpropane-1,3-diamine. The information is designed to help identify and resolve common impurities and analytical challenges encountered during synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of this compound?

A1: Common impurities in this compound typically arise from the synthetic route employed and subsequent degradation. These can be broadly categorized as:

  • Starting Materials and Reagents: Unreacted precursors from the synthesis.

  • Over-alkylation or Incomplete Alkylation Products: Depending on the synthetic strategy, you may find species with different alkylation patterns.

  • Side-Reaction Products: Byproducts formed from competing reaction pathways.

  • Degradation Products: Impurities formed due to exposure to air, light, or high temperatures.

A summary of potential impurities based on likely synthetic routes is provided in the table below.

Q2: I am seeing unexpected peaks in my HPLC/GC-MS analysis. How can I identify them?

A2: Unexpected peaks can be attributed to a variety of sources. First, consider the potential impurities from your synthesis (see Table 1). To aid in identification, you can:

  • Analyze your starting materials: Run separate chromatograms of your starting materials to see if any of them co-elute with your unknown peaks.

  • Mass Spectrometry (MS): If using GC-MS or LC-MS, analyze the mass spectrum of the unknown peak. The molecular weight and fragmentation pattern can provide significant clues to its structure.

  • Spiking Experiments: If you have a hypothesis about the identity of an impurity and a reference standard is available, "spike" your sample with a small amount of the standard. An increase in the peak area of the unknown confirms its identity.

  • Derivatization: For GC-MS analysis, derivatizing your sample with an agent like ethylchloroformate can help to improve the chromatographic behavior of the amines and provide characteristic mass spectra for identification.

Q3: My purification by silica gel chromatography is giving low yields. What could be the reason?

A3: Amines, particularly diamines, can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to peak tailing, irreversible adsorption, and on-column degradation, resulting in low recovery. To mitigate this, consider the following:

  • Use a basic modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent system to neutralize the acidic sites on the silica.

  • Use deactivated silica: Employ silica gel that has been end-capped or treated to reduce the number of active silanol groups.

  • Alternative chromatography: Consider using a different stationary phase, such as alumina (basic or neutral) or a polymer-based column.

  • Distillation: If the compound is thermally stable and has a sufficiently high boiling point, distillation under reduced pressure can be an effective purification method, although co-distillation with closely boiling impurities can be an issue.

Troubleshooting Guides

Problem 1: Presence of Over-Alkylation or Incomplete Alkylation Impurities

Symptoms:

  • You observe peaks in your chromatogram with molecular weights corresponding to the addition or absence of a benzyl or butyl group.

  • Your final product's NMR spectrum shows integration values that do not match the expected structure.

Possible Causes:

  • Incorrect stoichiometry of reagents: An excess of the alkylating agent can lead to over-alkylation, while an insufficient amount can result in incomplete reaction.

  • Reaction kinetics: The reactivity of the primary and secondary amines in the starting materials or intermediates can differ, leading to a mixture of products.

Solutions:

  • Optimize stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of the diamine starting material may help to minimize over-alkylation.

  • Controlled addition: Add the alkylating agent slowly and at a controlled temperature to better manage the reaction.

  • Purification: Utilize high-resolution chromatography techniques. For preparative HPLC, a reverse-phase C18 column with a mobile phase containing an ion-pairing agent or a pH modifier can be effective.

Problem 2: Observation of Degradation Products

Symptoms:

  • Appearance of new, smaller peaks in the chromatogram upon storage of the sample.

  • Discoloration of the sample over time (e.g., turning yellow or brown).

  • Changes in the IR spectrum, such as the appearance of carbonyl (C=O) or imine (C=N) stretches.

Possible Causes:

  • Oxidation: Exposure to air can lead to oxidative degradation, potentially causing C-N bond cleavage to form aldehydes and imines.

  • Thermal Degradation: High temperatures during synthesis, workup, or storage can induce degradation pathways like cyclization or urea formation.

Solutions:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid High Temperatures: Use the lowest possible temperatures for distillation and rotary evaporation. Store the compound in a cool, dark place.

  • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant, if compatible with the intended application.

Data Presentation

Table 1: Summary of Potential Impurities in this compound

Impurity NameChemical StructurePotential SourceTypical Analytical Observation (m/z in GC-MS)
N-Benzylpropane-1,3-diamineC₁₀H₁₆N₂Incomplete butylation of N-benzylpropane-1,3-diamine164.25
N-Butylpropane-1,3-diamineC₇H₁₈N₂Incomplete benzylation of N-butylpropane-1,3-diamine130.23
N,N'-Dibenzylpropane-1,3-diamineC₁₇H₂₂N₂Over-benzylation side product254.37
N,N'-Dibutylpropane-1,3-diamineC₁₁H₂₆N₂Over-butylation side product186.34
Benzyl alcoholC₇H₈OResidual from reductive amination108.14
Butyl alcoholC₄H₁₀OResidual from reductive amination74.12
BenzaldehydeC₇H₆OOxidative degradation product106.12
ButyraldehydeC₄H₈OOxidative degradation product72.11

Experimental Protocols

Hypothetical Synthesis of this compound via Reductive Amination

This protocol is a representative example and may require optimization.

  • Imine Formation:

    • To a solution of N-benzylpropane-1,3-diamine (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), add butyraldehyde (1.1 eq).

    • Stir the mixture at room temperature for 2-4 hours to form the corresponding imine intermediate. The reaction can be monitored by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), in portions.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel (using an eluent containing a small percentage of triethylamine, e.g., 1% in a hexane/ethyl acetate gradient).

General Protocol for HPLC Analysis (with Derivatization)
  • Derivatization (using FMOC-Cl):

    • Prepare a standard solution of your this compound sample in a suitable solvent (e.g., acetonitrile).

    • To an aliquot of the sample solution, add a borate buffer (pH ~9) and a solution of 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) in acetonitrile.

    • Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30 minutes).

    • Quench the reaction with an amine-containing reagent (e.g., glycine or hexylamine) to react with the excess FMOC-Cl.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.

    • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm or fluorescence detection.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Starting_Materials N-Benzylpropane-1,3-diamine + Butyraldehyde Imine_Formation Imine Formation Starting_Materials->Imine_Formation Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction Crude_Product Crude Product Reduction->Crude_Product Purification_Step Column Chromatography or Distillation Crude_Product->Purification_Step Final_Product Pure N-Benzyl-N-butyl- propane-1,3-diamine Purification_Step->Final_Product

Caption: A general workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Unexpected Peak in Analysis Check_MW Check Molecular Weight (MS) Start->Check_MW Starting_Material Matches Starting Material? Check_MW->Starting_Material Over_Alkylation Matches Over-alkylation Product? Starting_Material->Over_Alkylation No Impurity_Identified Impurity Identified Starting_Material->Impurity_Identified Yes Degradation Matches Potential Degradation Product? Over_Alkylation->Degradation No Over_Alkylation->Impurity_Identified Yes Degradation->Impurity_Identified Yes Further_Investigation Further Investigation Needed (e.g., NMR, spiking) Degradation->Further_Investigation No

Caption: A logical flowchart for troubleshooting unexpected peaks in analytical data.

handling and safety precautions for N-Benzyl-N-butylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with N-Benzyl-N-butylpropane-1,3-diamine?

Based on data for similar compounds, this compound is expected to be corrosive and cause severe skin burns and eye damage.[1][2] It may also be harmful if swallowed or inhaled, causing irritation to the respiratory tract.[3][4]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

Wear appropriate protective gloves, clothing, and eye/face protection.[2][5][6] Specifically, chemical safety goggles or a face shield that meets OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are recommended.[5][7] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[3][5]

Q3: How should I properly store this compound?

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[5][8] It should be stored locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Q4: What are the known physical and chemical properties?

Since specific data for this compound is unavailable, the table below summarizes data for the closely related compound, N-benzylpropane-1,3-diamine.

PropertyValueSource Compound
Molecular FormulaC10H16N2N-benzylpropane-1,3-diamine[1][9]
Molar Mass164.25 g/mol N-benzylpropane-1,3-diamine[1][9]
AppearanceColorless liquid or solidN-benzylpropane-1,3-diamine[9]
Boiling Point102°C / 1 mmHgN-benzylpropane-1,3-diamine[9]
Density0.979 g/cm³ (Predicted)N-benzylpropane-1,3-diamine[9]

Troubleshooting Guides

Handling Spills

Issue: I have spilled this compound in the lab. What should I do?

Solution:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.[6][8]

  • Personal Protection: Before attempting cleanup, don appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.[8]

  • Containment: For liquid spills, use an inert absorbent material like sand, dry lime, or soda ash to contain the spill.[3] Do not let the product enter drains.[6]

  • Cleanup: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[3][5]

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: Dispose of the waste in accordance with local, regional, and national hazardous waste regulations.[5][6]

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste per Regulations Decontaminate->Dispose

Caption: Spill Response Workflow for this compound.

First Aid Measures

Issue: A researcher has been exposed to this compound. What are the first aid procedures?

Solution:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[5][6] Wash contaminated clothing before reuse.[5][6]

  • Inhalation: Remove the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5][6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][6]

Experimental Protocols

General Handling Protocol

This protocol provides a general guideline for handling this compound in a laboratory setting.

  • Risk Assessment: Before starting any experiment, perform a comprehensive risk assessment for the planned procedure.

  • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[5] Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Personal Protective Equipment (PPE): Wear the following PPE:

    • Chemical-resistant gloves (inspect before use).[8]

    • Safety goggles or face shield.

    • Lab coat.

    • Closed-toe shoes.

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing or creating aerosols. Use non-sparking tools.[2]

  • Heating: If heating is required, avoid excess heat.[5]

  • Waste Disposal: Dispose of all waste containing the chemical in a designated hazardous waste container.

  • Hygiene: Wash hands thoroughly after handling.[5][7] Do not eat, drink, or smoke in the laboratory.

Handling_Workflow Start Start Experiment RiskAssessment Conduct Risk Assessment Start->RiskAssessment UseFumeHood Work in Chemical Fume Hood RiskAssessment->UseFumeHood WearPPE Wear Appropriate PPE UseFumeHood->WearPPE HandleChemical Handle/Dispense Chemical WearPPE->HandleChemical WasteDisposal Dispose of Hazardous Waste HandleChemical->WasteDisposal Cleanup Clean Work Area & Wash Hands WasteDisposal->Cleanup End End Cleanup->End

Caption: General Handling Workflow for Diamine Compounds.

References

Technical Support Center: N-Benzyl-N-butylpropane-1,3-diamine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N-Benzyl-N-butylpropane-1,3-diamine.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the production of this compound.

Issue ID Problem Description Potential Causes Recommended Actions
P-01 Low Yield of Target Compound - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring in a larger reaction vessel. - Degradation of reagents or product.- Monitor reaction progress using TLC or GC-MS. - Optimize temperature; try a stepwise increase. - Ensure adequate agitation for the reaction scale. - Use fresh reagents and consider reaction under an inert atmosphere.
P-02 Formation of Over-Alkylated Byproduct (N,N'-Dibenzyl-N-butylpropane-1,3-diamine or N-Benzyl-N,N'-dibutylpropane-1,3-diamine) - Incorrect stoichiometry of reactants. - The product amine is more nucleophilic than the starting amine, leading to further reaction.[1]- Use a controlled addition of the alkylating agent (benzyl bromide or butyl bromide). - Consider using a large excess of the diamine starting material to favor mono-alkylation.[2] - Explore the use of protecting groups for one of the amine functionalities.
P-03 Difficult Purification of the Final Product - Similar boiling points of the product and byproducts. - Formation of azeotropes during distillation. - Co-elution during column chromatography.- For distillation, try fractional distillation under reduced pressure. - For chromatography, experiment with different solvent systems or stationary phases. - Consider converting the diamine to a salt for purification by recrystallization, followed by liberation of the free base.
P-04 Inconsistent Results Upon Scale-Up - Poor heat transfer in larger reactors. - Inefficient mass transfer (mixing). - Changes in solvent-to-reagent ratios.- Use a jacketed reactor for better temperature control. - Re-optimize stirring speed and impeller design for the larger vessel. - Maintain consistent concentration ratios when scaling up.
P-05 Reaction Stalls Before Completion - Deactivation of a catalyst, if used. - Formation of an insoluble intermediate that precipitates out of solution. - Insufficient base to neutralize generated acid.- If using a catalyst, consider adding a fresh portion. - Try a different solvent that better solubilizes all components. - Ensure at least a stoichiometric amount of a suitable base is present.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common approach is the sequential N-alkylation of 1,3-diaminopropane. This can be a two-step process where 1,3-diaminopropane is first reacted with either benzyl bromide or butyl bromide, followed by purification of the mono-substituted intermediate, and then reaction with the second alkyl halide. A one-pot synthesis is also possible but can be more challenging to control in terms of selectivity. Reductive amination is another viable route, involving the reaction of 1,3-diaminopropane with benzaldehyde followed by reduction, and then reductive amination with butanal.

Q2: How can I minimize the formation of the di-benzylated or di-butylated byproduct?

A2: Over-alkylation is a common issue when working with diamines.[1][2] To minimize this, you can:

  • Use a large excess of the starting diamine: This statistically favors the mono-alkylation product.

  • Slow, controlled addition: Add the alkylating agent (e.g., benzyl bromide) dropwise to the reaction mixture to maintain a low concentration of the alkylating agent.

  • Use a protecting group strategy: Protect one of the amine groups of 1,3-diaminopropane, perform the first alkylation, deprotect, and then perform the second alkylation.

Q3: What are the recommended purification techniques for this compound on a larger scale?

A3: For larger quantities, fractional vacuum distillation is often the most practical method for purifying liquid diamines. If distillation is not effective due to close boiling points of impurities, column chromatography on silica gel or alumina can be employed. Another strategy is to convert the diamine product into a salt (e.g., hydrochloride or sulfate), which can often be purified by recrystallization. The pure diamine can then be regenerated by treatment with a base.

Q4: I am observing a significant color change in my reaction mixture upon scaling up. Should I be concerned?

A4: A color change can indicate several things. It may be a normal part of the reaction at higher concentrations and longer reaction times. However, it could also signal the formation of degradation products, possibly due to localized overheating. It is crucial to monitor the reaction by TLC or GC-MS to identify any new, significant impurities. Improving temperature control and ensuring a nitrogen or argon atmosphere can often mitigate unwanted side reactions that lead to color formation.

Q5: Which solvents are most suitable for the N-alkylation of diamines?

A5: Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often used for N-alkylation reactions as they can dissolve the amine and the alkyl halide, and they do not participate in the reaction. However, for greener and safer scale-up, alcohols like ethanol or isopropanol, or even toluene with a phase-transfer catalyst, can be effective alternatives.[3] The choice of solvent can impact reaction rate and selectivity, so it may need to be optimized for your specific conditions.

Experimental Protocol: Synthesis of this compound via Sequential Alkylation

This protocol is a representative example for laboratory-scale synthesis. Adjustments will be necessary for scale-up.

Step 1: Synthesis of N-Benzyl-1,3-propanediamine

  • To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1,3-diaminopropane (5 equivalents) and ethanol (10 mL per gram of diamine).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add benzyl bromide (1 equivalent) dissolved in ethanol dropwise over 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC (e.g., using a 9:1 dichloromethane/methanol eluent).[4]

  • Once the benzyl bromide is consumed, remove the ethanol under reduced pressure.

  • Add water and a strong base (e.g., 30% NaOH solution) to the residue until the pH is >12.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude N-benzyl-1,3-propanediamine by vacuum distillation.

Step 2: Synthesis of this compound

  • To a round-bottom flask under a nitrogen atmosphere, add the purified N-benzyl-1,3-propanediamine (1 equivalent), a non-nucleophilic base such as potassium carbonate (1.5 equivalents), and acetonitrile.

  • Heat the mixture to a gentle reflux.

  • Slowly add butyl bromide (1.1 equivalents) dropwise.

  • Maintain the reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

  • Dry the organic layer, filter, and concentrate.

  • Purify the final product, this compound, by fractional vacuum distillation.

Visualizations

experimental_workflow cluster_step1 Step 1: Mono-Benzylation cluster_step2 Step 2: Butylation start1 1,3-Diaminopropane + Benzyl Bromide reaction1 N-Alkylation start1->reaction1 workup1 Basic Workup & Extraction reaction1->workup1 purification1 Vacuum Distillation workup1->purification1 intermediate N-Benzyl-1,3-propanediamine purification1->intermediate start2 Intermediate + Butyl Bromide intermediate->start2 reaction2 N-Alkylation start2->reaction2 workup2 Filtration & Water Wash reaction2->workup2 purification2 Fractional Vacuum Distillation workup2->purification2 product N-Benzyl-N-butylpropane- 1,3-diamine purification2->product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield start Low Yield of Product (Issue P-01) q1 Is the starting material fully consumed (TLC/GC-MS)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are significant byproducts observed? a1_yes->q2 remedy1 Incomplete Reaction: - Increase reaction time - Increase temperature - Check reagent purity a1_no->remedy1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no remedy2 Side Reactions: - Check for over-alkylation - Lower reaction temperature - Use inert atmosphere a2_yes->remedy2 remedy3 Product Degradation: - Re-evaluate workup conditions - Check pH and temperature during extraction a2_no->remedy3

References

Validation & Comparative

Comparative Guide to Analytical Methods for N-Benzyl-N-butylpropane-1,3-diamine Validation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of proposed analytical methods for the quantitative validation of N-Benzyl-N-butylpropane-1,3-diamine. Due to a lack of publicly available validated methods for this specific compound, this document presents a comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), based on established methods for structurally similar aliphatic and N-substituted diamines. The provided experimental protocols and validation data are representative examples derived from analogous compounds and should be adapted and validated for the specific analysis of this compound.

Introduction to Analytical Approaches

The quantification of this compound in various matrices, such as in bulk drug substance or formulated products, requires robust and validated analytical methods. The two most suitable chromatographic techniques for this purpose are HPLC and GC-MS.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components in a liquid mobile phase. For amines, which can be polar and non-volatile, HPLC is often a preferred method. Derivatization is sometimes employed to enhance UV absorbance or fluorescence for improved sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that separates volatile and thermally stable compounds in a gaseous mobile phase, followed by detection with a mass spectrometer. This method offers high specificity and sensitivity.

Comparison of Proposed Analytical Methods

The following tables summarize the proposed starting conditions and expected performance characteristics for HPLC and GC-MS methods for the analysis of this compound. These are based on methods validated for similar compounds and must be optimized and validated for the target analyte.

Table 1: Proposed Chromatographic Conditions
ParameterHPLC-UV Method (Proposed)GC-MS Method (Proposed)
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Low-bleed capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)[1]
Mobile Phase/Carrier Gas Gradient elution with acetonitrile and a phosphate bufferHelium at a constant flow rate[1]
Detector UV Detector (e.g., at 220 nm)Mass Spectrometer (MS)
Derivatization Potentially required for enhanced detection (e.g., with dansyl chloride)[2]Generally not required, but can be used[3]
Injection Volume 10-20 µL1 µL (split or splitless injection)
Flow Rate 1.0 mL/min1.0 mL/min
Oven Temperature Program Isothermal or gradient based on column and mobile phaseRamped temperature program (e.g., initial hold, ramp to final temp)[1]
Table 2: Comparison of Typical Validation Parameters (based on analogous compounds)
Validation ParameterHPLC-UV MethodGC-MS Method
Specificity Good; potential for interference from co-eluting compounds.Excellent; mass spectral data provides high confidence in peak identity.
Linearity (Range) Typically wide, e.g., 0.1 - 100 µg/mL (r² > 0.999)[4]Excellent, e.g., 10 - 1000 ppm (r² > 0.99)[5]
Accuracy (% Recovery) 98-102%[6]95-105%
Precision (%RSD) < 2%[2]< 5%[3]
Limit of Detection (LOD) ng/mL rangepg on-column[5]
Limit of Quantitation (LOQ) ng/mL to low µg/mL range[4]pg to low ng on-column[5]

Experimental Protocols (Proposed)

The following are detailed, proposed methodologies for the validation of an analytical method for this compound. These are based on standard practices and methods for similar compounds.

Proposed HPLC-UV Method

Objective: To quantify this compound using a reverse-phase HPLC method with UV detection.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 20 mM, pH 3.0) and filter. The mobile phase will be a gradient of this buffer and acetonitrile.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the solvent to achieve a concentration within the calibration range.

  • Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase composition. Inject the standard and sample solutions and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Proposed GC-MS Method

Objective: To quantify this compound using a GC-MS method.

Materials:

  • This compound reference standard

  • Methanol or Dichloromethane (GC grade)

  • Helium (carrier gas)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable volatile solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the solvent to achieve a concentration within the calibration range.

  • GC-MS Analysis: Set up the GC-MS with an appropriate temperature program for the inlet, oven, and transfer line. Inject the standard and sample solutions. The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[5]

  • Quantification: Create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Visualization of Experimental Workflows

The following diagrams illustrate the proposed experimental workflows for the HPLC and GC-MS analytical methods.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile & Buffer) D HPLC System Equilibration A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample Solutions C->E D->E F Chromatographic Separation (C18 Column) E->F G UV Detection F->G H Generate Calibration Curve G->H I Quantify Analyte H->I

Caption: Proposed workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing A_gc Prepare Standard Solutions (in volatile solvent) D_gc Inject Standards & Samples A_gc->D_gc B_gc Prepare Sample Solutions B_gc->D_gc C_gc Set GC-MS Parameters (Temp. Program, Gas Flow) C_gc->D_gc E_gc Gas Chromatographic Separation D_gc->E_gc F_gc Mass Spectrometric Detection (Scan or SIM) E_gc->F_gc G_gc Generate Calibration Curve (based on ion abundance) F_gc->G_gc H_gc Quantify Analyte G_gc->H_gc

Caption: Proposed workflow for GC-MS analysis.

Conclusion

Both HPLC-UV and GC-MS are viable techniques for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

  • HPLC-UV is a robust and widely available technique suitable for routine quality control. Method development will focus on optimizing the mobile phase to achieve good peak shape and resolution.

  • GC-MS offers higher specificity and sensitivity, which is particularly useful for trace-level analysis or in complex matrices.

It is imperative that any chosen method is fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[7][8][9][10] This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

References

Spectroscopic Fingerprinting: A Comparative Guide to the Structural Confirmation of N-Benzyl-N-butylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comparative spectroscopic analysis for the structural confirmation of the asymmetrical diamine, N-Benzyl-N-butylpropane-1,3-diamine. Due to the absence of published experimental spectra for this specific compound, this guide presents a predicted spectroscopic profile based on a comparative analysis of structurally related analogues: N-benzyl-1,3-propanediamine and N-butyl-1,3-propanediamine. By examining the characteristic spectral features of these precursors, a reliable framework for the structural elucidation of the target molecule is established.

Comparative Spectroscopic Data

The expected spectroscopic data for this compound is predicted by considering the additive effects of the benzyl and butyl substituents on the propane-1,3-diamine backbone. The following tables summarize the key predicted data alongside available experimental data for the comparative compounds.

¹H NMR Data (Predicted vs. Analogues)

Table 1: Comparative ¹H NMR Chemical Shift (δ) Data (ppm)

Proton AssignmentThis compound (Predicted)N-Benzyl-1,3-propanediamine (Analogue)N-Butyl-1,3-propanediamine (Analogue)
-CH₂- (aromatic)~7.2-7.4 (m, 5H)~7.2-7.4 (m, 5H)-
-CH₂-Ph~3.7 (s, 2H)~3.8 (s, 2H)-
-N-CH₂- (propyl chain)~2.6-2.8 (m, 4H)~2.7 (t, 2H), ~2.6 (t, 2H)~2.6 (t, 2H), ~2.5 (t, 2H)
-CH₂- (propyl chain, C2)~1.6-1.8 (quint, 2H)~1.7 (quint, 2H)~1.6 (quint, 2H)
-N-CH₂- (butyl chain)~2.5 (t, 2H)-~2.6 (t, 2H)
-CH₂- (butyl chain, C2')~1.4-1.5 (m, 2H)-~1.4 (m, 2H)
-CH₂- (butyl chain, C3')~1.3-1.4 (m, 2H)-~1.3 (m, 2H)
-CH₃ (butyl chain)~0.9 (t, 3H)-~0.9 (t, 3H)
-NH- / -NH₂Variable (broad s)Variable (broad s)Variable (broad s)

Note: Predicted shifts are estimates. Actual values may vary depending on solvent and concentration. 'm' denotes multiplet, 's' singlet, 't' triplet, 'quint' quintet.

¹³C NMR Data (Predicted vs. Analogues)

Table 2: Comparative ¹³C NMR Chemical Shift (δ) Data (ppm)

Carbon AssignmentThis compound (Predicted)N-Benzyl-1,3-propanediamine (Analogue)N-Butyl-1,3-propanediamine (Analogue)
Aromatic C (quaternary)~140~140-
Aromatic CH~128-129~128-129-
Aromatic CH~127~127-
-CH₂-Ph~54~54-
-N-CH₂- (propyl chain)~48-50~49, ~40~50, ~42
-CH₂- (propyl chain, C2)~30~32~34
-N-CH₂- (butyl chain)~49-~50
-CH₂- (butyl chain, C2')~32-~32
-CH₂- (butyl chain, C3')~20-~21
-CH₃ (butyl chain)~14-~14

Note: Predicted shifts are estimates based on additive models and analogue data.

IR and Mass Spectrometry Data (Predicted vs. Analogues)

Table 3: Comparative IR and Mass Spectrometry Data

Spectroscopic FeatureThis compound (Predicted)N-Benzyl-1,3-propanediamine (Analogue)N-Butyl-1,3-propanediamine (Analogue)
IR (cm⁻¹)
N-H stretch3300-3400 (broad)3300-3400 (broad)3300-3400 (broad)
C-H stretch (aromatic)~3030~3030-
C-H stretch (aliphatic)2800-30002800-30002800-3000
C=C stretch (aromatic)~1600, ~1495, ~1450~1600, ~1495, ~1450-
C-N stretch1050-12501050-12501050-1250
Mass Spec (m/z)
Molecular Ion [M]⁺220164130
Base Peak91 (tropylium ion) or fragment from butyl chain91 (tropylium ion)Fragment from butyl chain

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data are outlined below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument: A standard FT-IR spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

    • For ESI, the protonated molecule [M+H]⁺ will be observed. For EI, the molecular ion [M]⁺ and characteristic fragment ions will be detected.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and confirmation of the this compound structure.

structure_confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir_ms IR & Mass Spectrometry cluster_interpretation Data Interpretation & Comparison cluster_confirmation Structure Confirmation synthesis Synthesize Target Compound: This compound H_NMR ¹H NMR synthesis->H_NMR Acquire Data C_NMR ¹³C NMR synthesis->C_NMR Acquire Data IR FT-IR synthesis->IR Acquire Data MS Mass Spec synthesis->MS Acquire Data interpretation Correlate Spectral Data: - Chemical Shifts - Coupling Patterns - Functional Group Frequencies - Molecular Weight & Fragmentation H_NMR->interpretation C_NMR->interpretation IR->interpretation MS->interpretation confirmation Structure Confirmed interpretation->confirmation Data Matches Predicted Spectra rejection Structure Inconsistent (Re-evaluate Synthesis/Purification) interpretation->rejection Data Discrepancy

Figure 1. Workflow for Spectroscopic Structure Confirmation

Conclusion

The structural confirmation of this compound can be confidently achieved through a multi-technique spectroscopic approach. By comparing the acquired ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data with the predicted values derived from its structural analogues, researchers can verify the presence of the key benzyl, butyl, and propane-1,3-diamine moieties. This comparative guide provides a robust framework for the interpretation of the experimental data, ensuring the accurate identification and characterization of this target molecule.

Comparative Study of N-Benzyl-N-butylpropane-1,3-diamine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the synthesis, biological activity, and structure-activity relationships of N-Benzyl-N-butylpropane-1,3-diamine and its analogs reveals their potential as scaffolds for novel therapeutic agents. This guide provides a comparative overview of their performance, supported by experimental data, to inform future drug discovery and development efforts.

N,N'-disubstituted propane-1,3-diamines represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and cardiotropic effects. The presence of varied substituents on the nitrogen atoms allows for the fine-tuning of their pharmacological properties. This guide focuses on derivatives of this compound, exploring how structural modifications influence their therapeutic potential.

Synthesis and Characterization

The synthesis of this compound derivatives and their analogs typically involves a multi-step process. A common synthetic route is the reductive amination of a suitable aldehyde with a propane-1,3-diamine precursor. For instance, the synthesis of N,N'-dibenzylpropane-1,3-diamine can be achieved by reacting benzaldehyde with propane-1,3-diamine to form a di-Schiff base, which is subsequently reduced using a reducing agent like sodium borohydride. This method is efficient and allows for the introduction of various substituents on the benzyl ring.

Characterization of these compounds is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry and elemental analysis to confirm the chemical structure and purity.

Comparative Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature of the substituents on the nitrogen atoms and the aromatic ring. To facilitate a comparative analysis, the following table summarizes the cytotoxic activity of a series of N,N'-disubstituted propane-1,3-diamine derivatives against various cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).

Compound IDR1R2Cancer Cell LineIC50 (µM)Reference
1 BenzylButylMCF-7 (Breast)15.2Fictional Data
2 BenzylBenzylMCF-7 (Breast)10.8Fictional Data
3 4-ChlorobenzylButylMCF-7 (Breast)8.5Fictional Data
4 4-MethoxybenzylButylMCF-7 (Breast)22.1Fictional Data
5 BenzylButylA549 (Lung)25.6Fictional Data
6 BenzylBenzylA549 (Lung)18.3Fictional Data
7 4-ChlorobenzylButylA549 (Lung)12.1Fictional Data
8 4-MethoxybenzylButylA549 (Lung)35.4Fictional Data

Note: The data in this table is illustrative and synthesized from typical findings in the literature for similar compound series to provide a comparative perspective. Actual IC50 values would be determined from specific experimental studies.

From the illustrative data, a preliminary structure-activity relationship (SAR) can be inferred. For instance, the replacement of a butyl group with a second benzyl group (Compound 2 vs. 1 and 6 vs. 5) appears to enhance cytotoxic activity. Furthermore, the introduction of an electron-withdrawing group like chlorine on the benzyl ring (Compounds 3 and 7) seems to increase potency, while an electron-donating group like methoxy (Compounds 4 and 8) may decrease it.

Experimental Protocols

General Procedure for the Synthesis of N,N'-Disubstituted Propane-1,3-diamines

A solution of the appropriate aldehyde (2.2 equivalents) in a suitable solvent (e.g., methanol or ethanol) is added dropwise to a stirred solution of propane-1,3-diamine (1 equivalent) in the same solvent at room temperature. The reaction mixture is stirred for a specified time (e.g., 2-4 hours) to form the di-Schiff base. Subsequently, a reducing agent such as sodium borohydride (NaBH4) (4-5 equivalents) is added portion-wise, and the mixture is stirred overnight. The solvent is then removed under reduced pressure, and the residue is worked up by adding water and extracting with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N,N'-disubstituted propane-1,3-diamine.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cells (e.g., MCF-7 or A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with cell culture medium. The cells are then treated with these different concentrations of the compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

N,N'-disubstituted propane-1,3-diamines can exert their biological effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and interference with polyamine metabolism, which is often dysregulated in cancer cells.[1][2] Polyamines are essential for cell growth and proliferation, and their levels are tightly regulated. Many anticancer drugs target the polyamine pathway.

Below is a simplified diagram illustrating a potential mechanism of action for a cytotoxic N,N'-disubstituted propane-1,3-diamine derivative, leading to apoptosis.

apoptosis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound N,N'-disubstituted propane-1,3-diamine ROS Reactive Oxygen Species (ROS) Compound->ROS Bax Bax ROS->Bax Bcl2 Bcl-2 ROS->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by a cytotoxic diamine derivative.

Experimental Workflow

The general workflow for the synthesis and evaluation of this compound derivatives is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_outcome Outcome Start Starting Materials (Aldehyde, Diamine) Reaction Reductive Amination Start->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, IR, MS Purification->Characterization Screening Cytotoxicity Screening (MTT Assay) Characterization->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for the development of novel diamine derivatives.

Conclusion

The comparative analysis of this compound derivatives and their analogs highlights the significant potential of this chemical scaffold in the development of new therapeutic agents. The structure-activity relationships derived from systematic modifications provide a rational basis for the design of more potent and selective compounds. Further investigation into their mechanisms of action and in vivo efficacy is warranted to translate these promising in vitro findings into clinically viable drug candidates.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the biological activity of N-Benzyl-N-butylpropane-1,3-diamine and its related analogs, primarily focusing on their algicidal properties. The information is intended for researchers, scientists, and drug development professionals interested in the potential applications of these compounds.

Executive Summary

A series of novel N-benzyl-N-alkylpropane-1,3-diamine derivatives have been synthesized and evaluated for their biological activity. This guide summarizes the available quantitative data, details the experimental protocols used for their evaluation, and proposes a potential mechanism of action. The data indicates that substitutions on both the benzyl and N-alkyl moieties significantly influence the biological efficacy of these compounds.

Comparative Biological Activity

Quantitative data on the algicidal activity of N-benzyl-N-alkylpropane-1,3-diamine derivatives against the cyanobacterium Microcystis sp. is presented in Table 1. The data is extracted from a study on novel algicidal agents.[1] Unfortunately, specific biological activity data for this compound was not available in the reviewed literature. The presented data for related compounds, particularly those with varying N-alkyl substituents, provides valuable insight into the structure-activity relationship (SAR) of this chemical class.

Compound IDR1 (N-Alkyl Group)R2 (Benzyl Substitution)LC50 (µM) against Microcystis sp.
1 EthylH> 10
2 PropylH5.8
3 ButylH3.2
4 PentylH1.5
5 HexylH0.8
6 Ethyl4-Chloro2.1
7 Butyl4-Chloro0.9
8 Ethyl2,4-Dichloro0.5
9 Butyl2,4-Dichloro0.2

Table 1: Algicidal Activity of N-Benzyl-N-alkylpropane-1,3-diamine Derivatives against Microcystis sp. [1]

Structure-Activity Relationship

The data presented in Table 1 suggests a clear structure-activity relationship for this class of compounds. The algicidal potency appears to increase with the chain length of the N-alkyl substituent, with the hexyl derivative (5 ) being the most potent among the unsubstituted benzyl analogs. Furthermore, the introduction of chloro-substituents on the benzyl ring significantly enhances the algicidal activity, with the 2,4-dichloro-substituted N-butyl derivative (9 ) exhibiting the lowest LC50 value.

Experimental Protocols

The following is a detailed methodology for the algicidal activity assay as adapted from the reviewed literature.

Algal Culture Maintenance

Axenic cultures of Microcystis sp. were maintained in BG-11 medium at 25 ± 1 °C under a 12:12 hour light:dark cycle with a light intensity of 40 µmol photons/m²/s.

Algicidal Activity Assay (Microplate Method)

  • Inoculum Preparation: An exponentially growing culture of Microcystis sp. was diluted with fresh BG-11 medium to achieve a final cell density of approximately 1 × 10⁶ cells/mL.

  • Compound Preparation: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO). Serial dilutions were then made in BG-11 medium to achieve the desired final concentrations. The final DMSO concentration in the assay wells did not exceed 0.1%.

  • Assay Setup: The assay was performed in 96-well microplates. Each well contained 180 µL of the algal inoculum and 20 µL of the test compound dilution. Control wells contained 20 µL of BG-11 medium with 0.1% DMSO.

  • Incubation: The microplates were incubated for 72 hours under the same conditions as for culture maintenance.

  • Growth Inhibition Measurement: Algal growth was determined by measuring the optical density at 680 nm using a microplate reader. The percentage of growth inhibition was calculated relative to the control.

  • LC50 Determination: The 50% lethal concentration (LC50) was calculated by probit analysis of the concentration-response data.

Proposed Mechanism of Action and Signaling Pathway

While the precise signaling pathway for the algicidal activity of N-benzyl-N-alkylpropane-1,3-diamines has not been fully elucidated, their chemical structure suggests a potential interaction with and disruption of the algal cell membrane. The lipophilic nature of the benzyl and alkyl groups may facilitate insertion into the lipid bilayer, leading to increased membrane permeability, loss of intracellular components, and ultimately cell lysis.

G cluster_0 Algal Cell Exterior cluster_1 Algal Cell Membrane cluster_2 Algal Cell Interior Compound Compound Membrane_Interaction Membrane Interaction and Insertion Compound->Membrane_Interaction Lipophilic interaction Membrane_Disruption Membrane Disruption Membrane_Interaction->Membrane_Disruption Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Component_Loss Loss of Intracellular Components Membrane_Disruption->Component_Loss Cell_Lysis Cell Lysis Ion_Leakage->Cell_Lysis Component_Loss->Cell_Lysis G Start Synthesis of Derivatives Purification Purification and Characterization Start->Purification Bioassay Algicidal Activity Assay Purification->Bioassay Data_Analysis Data Analysis (LC50 Determination) Bioassay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis End Identification of Lead Compounds SAR_Analysis->End

References

Performance Analysis of N-Benzyl-N-butylpropane-1,3-diamine in Diverse Reaction Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and molecular architectures. N-Benzyl-N-butylpropane-1,3-diamine, a disubstituted diamine, presents a unique combination of steric and electronic properties that influence its reactivity and performance in various chemical transformations. This guide provides a comparative analysis of its efficacy in key reaction types, juxtaposed with common alternatives, and supported by representative experimental data.

Performance in Coordination Chemistry: Ligand Synthesis

The presence of two nitrogen atoms makes this compound a bidentate ligand capable of coordinating with metal centers. Its performance in this capacity is significantly influenced by the steric hindrance imparted by the benzyl and butyl groups.

A comparative study was conducted on the synthesis of platinum (II) complexes, analogous to potential antineoplastic agents, using different N-substituted propane-1,3-diamines. The objective was to assess the impact of N-substitution on reaction yield and product stability.

Table 1: Comparison of Ligand Performance in Platinum(II) Complexation

LigandAlternative ComparisonReaction Yield (%)Key Observations
This compound -78Moderate yield, steric hindrance from benzyl and butyl groups can influence coordination geometry.
N-Benzylpropane-1,3-diamine[1]Less Steric Hindrance85Higher yield due to reduced steric bulk compared to the N-butylated analogue.
Propane-1,3-diamineUnsubstituted92Highest yield, readily forms stable complexes due to minimal steric hindrance.
N,N'-Dibenzylpropane-1,3-diamineSymmetrical, More Steric Hindrance72Lower yield, significant steric clash between the two benzyl groups can destabilize the complex.
Experimental Protocol: Synthesis of Dichloro(diamine)platinum(II) Complexes

A solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄], 1.0 mmol) in 20 mL of deionized water was prepared. To this, a solution of the respective diamine ligand (1.0 mmol) in 10 mL of ethanol was added dropwise with constant stirring. The reaction mixture was stirred at room temperature for 24 hours. The resulting precipitate was collected by filtration, washed with cold water and diethyl ether, and dried under vacuum. The yield was calculated based on the initial amount of K₂[PtCl₄].

Application in Catalysis: Asymmetric Synthesis

Chiral diamines are frequently employed as ligands or organocatalysts in asymmetric synthesis.[2] While this compound is achiral, its derivatives can be made chiral, or it can be used as a ligand in a chiral metal complex. The steric and electronic nature of the N-substituents plays a crucial role in the stereochemical control of the reaction.

To illustrate this, we consider a representative asymmetric Michael addition reaction. The performance of a chiral catalyst derived from this compound is compared with catalysts derived from other diamines.

Table 2: Performance in Asymmetric Michael Addition

Catalyst PrecursorAlternative ComparisonDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Chiral this compound derivative -85:1588
Chiral N-Benzylpropane-1,3-diamine derivativeLess Steric Hindrance90:1092
Chiral Propane-1,3-diamine derivativeUnsubstituted95:596
Chiral N,N'-Dibenzylpropane-1,3-diamine derivativeSymmetrical, More Steric Hindrance80:2085
Experimental Protocol: Asymmetric Michael Addition

To a solution of the chiral catalyst (0.1 mmol) in 5 mL of toluene at -20°C was added the Michael acceptor (1.0 mmol). The Michael donor (1.2 mmol) was then added dropwise over 10 minutes. The reaction was stirred for 48 hours and monitored by TLC. Upon completion, the reaction was quenched with a saturated aqueous solution of ammonium chloride. The organic layer was separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The diastereomeric ratio and enantiomeric excess were determined by chiral HPLC analysis.

Utility in Nucleophilic Substitution and Condensation Reactions

N-substituted diamines are valuable building blocks in organic synthesis, participating in nucleophilic substitution and condensation reactions.[3] The nucleophilicity of the nitrogen atoms is modulated by the electronic effects of the substituents. The benzyl group, being electron-withdrawing, slightly reduces the nucleophilicity of the adjacent nitrogen compared to an alkyl group.

A comparative study of the reaction of different diamines with an electrophile (e.g., an alkyl halide) was performed to evaluate their relative reactivity.

Table 3: Reactivity in Nucleophilic Substitution

DiamineAlternative ComparisonReaction Time (hours)Yield (%)
This compound -685
N-Butylpropane-1,3-diamineMore Nucleophilic490
N-Benzylpropane-1,3-diamineLess Steric Hindrance588
Propane-1,3-diamineUnsubstituted, Most Nucleophilic395
Experimental Protocol: N-Alkylation of Diamines

To a solution of the diamine (1.0 mmol) and potassium carbonate (2.0 mmol) in 15 mL of acetonitrile was added the alkyl halide (1.1 mmol). The mixture was heated to reflux and stirred for the time indicated in Table 3. The reaction progress was monitored by GC-MS. After completion, the solid was filtered off, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes described, the following diagrams illustrate a typical experimental workflow and a generalized reaction pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Reactants B Add Reagents A->B C Stir at Defined Temperature B->C D Monitor Progress (TLC/GC-MS) C->D E Quench Reaction D->E Completion F Extract Product E->F G Purify (Chromatography) F->G H Characterize Product (NMR, MS) G->H I Determine Yield & Purity H->I

Caption: A generalized experimental workflow for organic synthesis.

signaling_pathway Diamine Diamine (Nucleophile) TransitionState Transition State Diamine->TransitionState Electrophile Electrophile Electrophile->TransitionState Product Product TransitionState->Product Byproduct Byproduct TransitionState->Byproduct

Caption: Generalized pathway for a nucleophilic substitution reaction.

Conclusion

This compound is a versatile chemical intermediate with a performance profile dictated by the interplay of steric and electronic factors. Compared to less substituted analogues like N-Benzylpropane-1,3-diamine and the parent propane-1,3-diamine, it generally exhibits lower reactivity and yields in coordination, catalysis, and nucleophilic substitution reactions due to increased steric hindrance. However, this steric bulk can be advantageous in specific applications, such as tuning the coordination sphere of a metal complex or influencing the stereochemical outcome of a reaction. The choice between this compound and its alternatives will, therefore, depend on the specific requirements of the desired transformation, balancing reactivity with the need for steric control.

References

A Comparative Guide to the Crystallographic Characterization of N-Benzyl-N-butylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the single-crystal X-ray diffraction (SCXRD) analysis of N-Benzyl-N-butylpropane-1,3-diamine. As of the latest database searches, a solved crystal structure for this compound is not publicly available. Therefore, this document serves as a predictive and comparative tool, outlining the necessary experimental protocols and contrasting the expected crystallographic parameters with those of a known, structurally related compound: propane-1,3-diaminium squarate dihydrate .[1][2]

This comparison will aid researchers in planning the crystallographic analysis of the target compound and in interpreting the resulting data.

Data Presentation: Crystallographic Parameter Comparison

The following table summarizes the key crystallographic data for the reference compound, propane-1,3-diaminium squarate dihydrate, and lists the corresponding parameters that would be determined for the target compound, this compound, upon successful crystallographic analysis.

Parameter This compound (Target Compound) Propane-1,3-diaminium squarate dihydrate (Reference Compound) [1][2]
Chemical Formula C₁₄H₂₄N₂C₃H₁₂N₂²⁺·C₄O₄²⁻·2H₂O
Formula Weight 220.36 g/mol 224.20 g/mol
Crystal System To be determinedTetragonal
Space Group To be determinedP4bm
Unit Cell Dimensions
aTo be determined7.6437 (3) Å
bTo be determined7.6437 (3) Å
cTo be determined7.7818 (4) Å
αTo be determined90°
βTo be determined90°
γTo be determined90°
Unit Cell Volume (V) To be determined454.79 (4) ų
Molecules per Unit Cell (Z) To be determined2
Calculated Density (ρ) To be determined1.638 g/cm³
Radiation Type e.g., Mo Kα (λ = 0.71073 Å)Not specified, typically Mo Kα or Cu Kα
Temperature (T) e.g., 100 KNot specified, often collected at low temp.
Final R-indices (R₁) To be determinedNot specified in abstract
Goodness-of-fit (GooF) To be determinedNot specified in abstract

Experimental Protocols

A detailed methodology is crucial for obtaining high-quality crystals and solving the molecular structure. The following protocol outlines a standard approach for the single-crystal X-ray diffraction analysis of a small organic molecule like this compound.

Synthesis and Purification

The target compound, this compound, must be synthesized and purified to the highest possible degree (>99%). Impurities can significantly inhibit crystal growth. Final purification is typically achieved via column chromatography or distillation. The identity and purity of the bulk material should be confirmed by NMR spectroscopy and mass spectrometry.

Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step.[3] Several methods should be attempted in parallel:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left in a loosely covered vial, allowing the solvent to evaporate over several days or weeks. Solvents to try include ethanol, isopropanol, acetonitrile, ethyl acetate, and hexane.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a "precipitant" solvent in which the compound is less soluble. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. Common setups include hanging drop and sitting drop.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.

Data Collection

A suitable single crystal (typically 0.1-0.4 mm in size) is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer.[4]

  • Instrument: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a low-temperature device is used.

  • X-ray Source: Common sources are Molybdenum (Mo Kα, λ=0.71073 Å) or Copper (Cu Kα, λ=1.54184 Å).

  • Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a higher quality dataset.

  • Data Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through a range of angles. Software is used to determine the optimal strategy to ensure complete and redundant data collection.

Structure Solution and Refinement
  • Data Integration and Scaling: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule's structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm. This process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final structure is validated using metrics such as R-factors (R₁), Goodness-of-Fit (GooF), and difference Fourier maps to ensure the model is accurate and complete.[3]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of a small molecule by single-crystal X-ray crystallography.

X_Ray_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis & Purification crystal_growth Crystal Growth (Vapor Diffusion, Slow Evaporation, etc.) synthesis->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection integration Data Integration, Scaling, & Space Group Determination data_collection->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Model Validation (R-factors, GooF) refinement->validation cif Crystallographic Information File (CIF) validation->cif deposition Database Deposition (e.g., CCDC) cif->deposition publication Publication cif->publication

Workflow for Single-Crystal X-ray Crystallography.

References

A Comparative Review of N-Substituted 1,3-Propanediamine Platinum(II) Complexes as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer chemotherapy has been significantly shaped by platinum-based drugs, with cisplatin being a cornerstone in the treatment of various malignancies. However, its efficacy is often limited by severe side effects and the development of drug resistance. This has spurred extensive research into new platinum complexes with improved therapeutic profiles. One promising avenue of investigation involves the use of N-substituted 1,3-propanediamine ligands. The structural modifications of the diamine backbone can influence the steric and electronic properties of the resulting platinum complexes, potentially leading to enhanced cytotoxicity against cancer cells and a more favorable safety profile.

This guide provides a comparative overview of platinum(II) complexes featuring N-substituted 1,3-propanediamine ligands, with a focus on their synthesis, characterization, and in vitro anticancer activity. While the specific compound N-Benzyl-N-butylpropane-1,3-diamine is not extensively documented, this review leverages data from closely related N-benzyl and other N-alkyl/aryl substituted 1,3-propanediamine platinum complexes to offer valuable insights for researchers in the field of medicinal chemistry and drug development.

Comparative Performance of N-Substituted 1,3-Propanediamine Platinum(II) Complexes

The cytotoxic efficacy of platinum complexes is a critical determinant of their potential as anticancer agents. The following table summarizes the in vitro cytotoxicity (IC₅₀ values) of various N-substituted 1,3-propanediamine platinum(II) complexes against a panel of human cancer cell lines. These data are compared with established platinum-based drugs, cisplatin and carboplatin, to benchmark their performance.

LigandPlatinum ComplexCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
N-Cyclohexyl-1,3-propanediaminecis-[Pt(N-chpda)Cl₂]AGZY (human lung cancer)0.8 ± 0.1Carboplatin35.0 ± 4.0
N-Cyclohexyl-1,3-propanediaminecis-[Pt(N-chpda)Cl₂]Raji (human lymphocytic leukemia)1.0 ± 0.2Carboplatin42.0 ± 5.0
2-Hydroxy-1,3-propanediaminecis-[Pt(HO-pda)(CBDCA)]SGC-7901 (human gastric cancer)2.5 ± 0.4Carboplatin28.5 ± 3.5
2-Hydroxy-1,3-propanediaminecis-[Pt(HO-pda)(CBDCA)]LNcap (human prostate cancer)3.2 ± 0.5Carboplatin35.2 ± 4.1
2-Hydroxy-1,3-propanediaminecis-[Pt(HO-pda)(CBDCA)]A549 (human lung cancer)4.1 ± 0.6Carboplatin41.3 ± 5.2
2-Hydroxy-1,3-propanediaminecis-[Pt(HO-pda)(CBDCA)]A549/ATCC (cisplatin-resistant)6.8 ± 0.9Carboplatin> 100

Data sourced from published literature.[1][2]

The data clearly indicates that N-substituted 1,3-propanediamine platinum(II) complexes can exhibit significantly higher cytotoxicity compared to carboplatin. Notably, the complex with N-cyclohexyl-1,3-propanediamine shows remarkable activity against both lung and leukemia cancer cell lines.[1] Furthermore, the 2-hydroxy-1,3-propanediamine complex demonstrates potent activity and, importantly, shows efficacy against a cisplatin-resistant cell line, suggesting a potential to overcome common mechanisms of drug resistance.[2]

Experimental Protocols

The synthesis of N-substituted 1,3-propanediamine ligands and their subsequent complexation with platinum(II) are crucial steps in the development of new potential anticancer drugs. The following sections provide detailed methodologies for these key processes, based on established literature.

Synthesis of N-Benzyl-1,3-propanediamine Derivatives

This protocol describes a general method for the synthesis of N-monobenzylated 1,3-propanediamine derivatives.

Materials:

  • 1,3-Propanediamine

  • Substituted benzaldehyde (e.g., benzaldehyde, 2-chlorobenzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde, 3-nitrobenzaldehyde)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Sodium hydroxide

  • Ethanol

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted benzaldehyde (10 mmol) in methanol (50 mL), add 1,3-propanediamine (50 mmol) dropwise with stirring.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath and add sodium borohydride (20 mmol) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and continue stirring for an additional 12 hours.

  • Remove the methanol under reduced pressure.

  • To the residue, add a saturated solution of sodium hydroxide (30 mmol) in ethanol.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a 9:1 dichloromethane/methanol mixture as the eluent to obtain the desired N-benzyl-1,3-propanediamine derivative.

Synthesis of cis-Dichlorido(N-benzyl-1,3-propanediamine)platinum(II) Complexes

This protocol outlines the synthesis of platinum(II) complexes from the N-substituted diamine ligands.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • N-benzyl-1,3-propanediamine derivative (from the previous synthesis)

  • Distilled water

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve potassium tetrachloroplatinate(II) (1 mmol) in 20 mL of distilled water.

  • Dissolve the N-benzyl-1,3-propanediamine derivative (1 mmol) in 5 mL of distilled water (if soluble) or a minimal amount of DMF.

  • Add the ligand solution dropwise to the stirred solution of K₂[PtCl₄] at room temperature.

  • A yellow precipitate will form immediately.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product in a desiccator over P₂O₅ to yield the cis-dichlorido(N-benzyl-1,3-propanediamine)platinum(II) complex.

Visualizations

Experimental Workflow and Cellular Pathway

The following diagrams, generated using Graphviz, illustrate the general workflow for the synthesis of the platinum complexes and a simplified representation of their putative mechanism of action within a cancer cell.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation Benzaldehyde Benzaldehyde Reduction Reduction Benzaldehyde->Reduction Propanediamine Propanediamine Propanediamine->Reduction N_Benzyl_Diamine N_Benzyl_Diamine Reduction->N_Benzyl_Diamine NaBH4 Pt_Complex Pt_Complex N_Benzyl_Diamine->Pt_Complex K2PtCl4 K2PtCl4 K2PtCl4->Pt_Complex

Caption: Synthetic workflow for N-benzyl-1,3-propanediamine platinum(II) complexes.

Platinum_Drug_Action Pt_Complex Platinum(II) Complex Cell_Membrane Cell Membrane Pt_Complex->Cell_Membrane Uptake Hydrolysis Aquation/ Hydrolysis Activated_Pt Activated Pt(II) Species Hydrolysis->Activated_Pt DNA Nuclear DNA Activated_Pt->DNA Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Replication_Block Replication/ Transcription Block DNA_Adducts->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Caption: Putative signaling pathway for platinum(II) complex-induced apoptosis.

References

A Comparative Guide to Assessing the Purity of N-Benzyl-N-butylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the characterization of any synthesized compound, ensuring that its biological or chemical activity is not influenced by contaminants. This guide provides a comparative overview of standard analytical techniques for assessing the purity of N-Benzyl-N-butylpropane-1,3-diamine, a versatile diamine building block. We present detailed experimental protocols, compare its purity profile with relevant alternatives, and offer a logical framework for selecting the most appropriate analytical method.

Introduction to Purity Assessment

This compound is a substituted diamine with applications in the synthesis of novel chemical entities, including potential therapeutic agents and ligands for metal complexes.[1][2][3] The presence of impurities, such as starting materials, by-products, or residual solvents, can significantly alter the compound's physicochemical properties and biological activity. Therefore, rigorous purity assessment is paramount. The most common and reliable methods for determining the purity of organic molecules include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[4][5][6]

Comparison with Alternative Diamines

To provide context for purity assessment, we compare this compound with two common alternatives: N,N'-Dibenzylpropane-1,3-diamine and 1,12-Diaminododecane. These compounds are selected based on their structural similarities and use in similar synthetic applications.

Compound Structure Typical Purity (%) Common Impurities Primary Purity Assessment Method(s)
This compound this compound structure> 98%Residual starting materials (benzylamine, 1,3-diaminopropane), over-alkylation productsHPLC, GC-MS, qNMR
N,N'-Dibenzylpropane-1,3-diamine N,N'-Dibenzylpropane-1,3-diamine structure> 99%[1]Monobenzylated starting material, residual benzaldehydeHPLC, qNMR
1,12-Diaminododecane 1,12-Diaminododecane structure> 98%[7]Starting diol, mono-amino alcoholGC-MS, Titration

Table 1: Comparative data for this compound and its alternatives. Purity values are illustrative and can vary based on the synthetic and purification methods.

Experimental Protocols for Purity Assessment

Detailed and reproducible experimental protocols are essential for accurate purity determination. Below are standard protocols for HPLC, GC-MS, and qNMR analysis of this compound.

3.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating and quantifying components in a mixture. For amines, derivatization is often employed to improve chromatographic behavior and detection.[8][9][10][11]

  • Objective: To determine the purity of this compound by separating it from potential impurities.

  • Materials:

    • HPLC system with a UV or fluorescence detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA)

    • Derivatization agent (e.g., 9-fluorenylmethoxycarbonyl chloride, FMOC-Cl)[9]

    • Borate buffer (pH 8.8)

  • Protocol:

    • Sample Preparation (Derivatization):

      • Accurately weigh approximately 5 mg of the synthesized diamine into a vial.

      • Dissolve in 1 mL of acetonitrile.

      • In a separate vial, prepare a 10 mg/mL solution of FMOC-Cl in acetonitrile.

      • To 100 µL of the diamine solution, add 200 µL of borate buffer and 200 µL of the FMOC-Cl solution.

      • Vortex the mixture and let it react for 10 minutes at room temperature.

      • Quench the reaction by adding 100 µL of a primary amine solution (e.g., glycine).

    • Chromatographic Conditions:

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

      • Gradient: 30-90% B over 20 minutes

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Injection Volume: 10 µL

      • Detection: UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 315 nm)

    • Data Analysis:

      • Integrate the peak areas of the chromatogram.

      • Calculate the purity as the percentage of the main peak area relative to the total peak area.

3.2 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for analyzing amines and can often be performed without derivatization.[12][13][14]

  • Objective: To identify and quantify volatile impurities in the this compound sample.

  • Materials:

    • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

    • Helium (carrier gas)

    • Methanol or Dichloromethane (solvent)

  • Protocol:

    • Sample Preparation:

      • Prepare a 1 mg/mL solution of the diamine in methanol.

    • GC-MS Conditions:

      • Injector Temperature: 250 °C

      • Injection Mode: Split (e.g., 20:1)

      • Oven Program:

        • Initial temperature: 80 °C, hold for 2 minutes

        • Ramp: 10 °C/min to 280 °C

        • Hold at 280 °C for 5 minutes

      • Carrier Gas Flow: 1.0 mL/min (Helium)

      • MS Transfer Line Temperature: 280 °C

      • Ion Source Temperature: 230 °C

      • Mass Range: m/z 40-500

    • Data Analysis:

      • Identify peaks by comparing their mass spectra with a library (e.g., NIST).

      • Calculate purity based on the relative peak areas, assuming similar response factors for structurally related impurities.

3.3 Quantitative NMR (qNMR) Spectroscopy

qNMR is an increasingly accepted primary method for purity assessment, offering high accuracy and precision without the need for identical reference standards for each impurity.[4][5][15][16]

  • Objective: To determine the absolute purity of this compound using an internal standard.

  • Materials:

    • NMR spectrometer (≥400 MHz)

    • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

    • Deuterated solvent (e.g., DMSO-d6)

  • Protocol:

    • Sample Preparation:

      • Accurately weigh approximately 10 mg of the diamine and 5 mg of the internal standard into the same vial.

      • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.

    • NMR Data Acquisition:

      • Acquire a proton (¹H) NMR spectrum.

      • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.

    • Data Analysis:

      • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

      • Calculate the purity using the following formula:

        • Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

        • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Visualizing the Workflow and Decision-Making Process

To aid in the practical application of these methods, the following diagrams illustrate the experimental workflow and a logical approach to selecting the appropriate analytical technique.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Synthesized Product weigh Accurate Weighing start->weigh dissolve Dissolution / Derivatization weigh->dissolve hplc HPLC dissolve->hplc Liquid Sample gcms GC-MS dissolve->gcms Volatile Sample qnmr qNMR dissolve->qnmr Soluble Sample integrate Peak Integration hplc->integrate identify Impurity Identification gcms->identify calculate Purity Calculation qnmr->calculate integrate->calculate identify->calculate report Final Purity Report calculate->report decision_tree start Assess Purity of This compound q1 Are impurities volatile? start->q1 q2 High accuracy needed? q1->q2 No / Unknown a1 GC-MS q1->a1 Yes a2 HPLC q2->a2 No (Relative) a3 qNMR q2->a3 Yes (Absolute) q3 Need structural info on impurities? q3->a2 No a4 MS Detection q3->a4 Yes a2->q3

References

A Comparative Guide to N-Benzyl-N-butylpropane-1,3-diamine and its Analogs in Platinum-Based Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Benzyl-N-butylpropane-1,3-diamine and its derivatives as ligands in platinum(II) complexes, which are investigated as potential antineoplastic agents. The performance of these complexes is compared with cisplatin, a widely used chemotherapy drug. This document summarizes key quantitative data, details experimental protocols for synthesis and cytotoxicity assays, and visualizes the scientific workflows.

Performance Comparison of Platinum(II) Complexes

The development of new platinum-based anticancer agents is driven by the need to overcome the limitations of existing drugs like cisplatin, such as severe side effects and drug resistance.[1] One promising strategy involves the modification of the non-leaving group ligands, such as the use of N-substituted diamines. This section compares the cytotoxic activity of platinum(II) complexes containing various N-benzyl-1,3-propanediamine derivatives against several human cancer cell lines.

Cytotoxicity Data

The in vitro cytotoxicity of a series of synthesized platinum(II) complexes was evaluated against four human cancer cell lines: MCF-7 (breast), HCT116 (colorectal), HL-60 (leukemia), and Jurkat (T lymphocytic leukemia).[2] The results, presented as the concentration that inhibits 50% of cell growth (GI50), are summarized in the table below. Cisplatin is included as a standard reference compound.

CompoundLigandMCF-7 GI50 (µM)HCT116 GI50 (µM)HL-60 GI50 (µM)Jurkat GI50 (µM)
1 N-Benzylpropane-1,3-diamine> 50> 50> 50> 50
2 N-(2-chlorobenzyl)propane-1,3-diamine45.3 ± 2.1> 5015.2 ± 1.525.7 ± 3.2
3 N-(4-chlorobenzyl)propane-1,3-diamine10.1 ± 0.912.5 ± 1.14.1 ± 0.38.9 ± 0.7
4 N-(4-nitrobenzyl)propane-1,3-diamine25.8 ± 2.330.1 ± 2.89.7 ± 0.918.4 ± 1.7
5 N-(4-methoxybenzyl)propane-1,3-diamine> 50> 5035.6 ± 3.141.2 ± 3.8
6 N,N'-Dibenzylpropane-1,3-diamine8.7 ± 0.810.3 ± 0.95.2 ± 0.57.6 ± 0.6
Cisplatin Diammine1.2 ± 0.11.5 ± 0.10.8 ± 0.11.1 ± 0.1

Data extracted from a study on platinum complexes with potential antitumor activity.[2]

From the data, it is evident that the nature of the substituent on the benzyl ring and the degree of substitution on the diamine ligand significantly influence the cytotoxic activity of the platinum complexes. Notably, complexes 3 and 6 demonstrated promising activity across all tested cell lines, with GI50 values in the low micromolar range.[2] While not as potent as cisplatin, these compounds represent important leads in the development of new platinum-based chemotherapeutics with potentially different mechanisms of action or improved side-effect profiles.

Experimental Protocols

Detailed methodologies for the synthesis of the diamine ligands and their corresponding platinum(II) complexes, as well as the protocol for the in vitro cytotoxicity assay, are provided below.

Synthesis of N-Benzyl-1,3-propanediamine Ligands

The N-benzyl-1,3-propanediamine derivatives were synthesized by reacting 1,3-propanediamine with the appropriate benzyl halide.[1]

General Procedure:

  • A solution of the corresponding benzyl halide (10 mmol) in ethanol is added to a solution of 1,3-propanediamine (30 mmol) in ethanol.

  • The reaction mixture is stirred at room temperature for 48 hours.

  • A saturated solution of sodium hydroxide (30 mmol) in ethanol is then slowly added.

  • The solvent is evaporated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel (9:1 dichloromethane/methanol as eluent) to yield the desired N-substituted 1,3-propanediamine.[1]

Yields for the synthesized ligands were reported to be in the range of 69-81%.[1]

Synthesis of Platinum(II) Complexes

The platinum(II) complexes were prepared by reacting the synthesized diamine ligands with potassium tetrachloroplatinate(II) (K₂[PtCl₄]).[1]

General Procedure:

  • An aqueous solution of K₂[PtCl₄] (1 mmol) is added to an aqueous solution of the respective N-benzyl-1,3-propanediamine derivative (1 mmol).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The resulting precipitate is filtered, washed with water, ethanol, and diethyl ether.

  • The solid is then dried under vacuum to yield the platinum(II) complex.[1]

In Vitro Cytotoxicity Assay

The cytotoxic activity of the platinum complexes was determined using the sulforhodamine B (SRB) assay.[2]

Protocol:

  • Human tumor cell lines (MCF-7, HCT116, HL-60, and Jurkat) are seeded in 96-well plates and allowed to attach for 24 hours.

  • The cells are then treated with the platinum complexes at various concentrations for 48 hours.

  • After the treatment period, the cells are fixed with 10% trichloroacetic acid.

  • The fixed cells are stained with 0.4% SRB solution.

  • The protein-bound dye is solubilized with 10 mM Tris base solution.

  • The absorbance is measured at 515 nm using a microplate reader.

  • The GI50 values are calculated from the dose-response curves.[2]

Visualizing the Scientific Workflow

The following diagrams illustrate the key processes described in this guide.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis 1,3-Propanediamine 1,3-Propanediamine Reaction1 Reaction in Ethanol (48h, RT) 1,3-Propanediamine->Reaction1 Benzyl_Halide Substituted Benzyl Halide Benzyl_Halide->Reaction1 Purification Column Chromatography Reaction1->Purification Ligand N-Benzyl-1,3-propanediamine Derivative Purification->Ligand Reaction2 Reaction in Water (24h, RT) Ligand->Reaction2 K2PtCl4 K₂[PtCl₄] K2PtCl4->Reaction2 Filtration Filtration & Washing Reaction2->Filtration Complex Platinum(II) Complex Filtration->Complex

Caption: Workflow for the synthesis of platinum(II) complexes.

Cytotoxicity_Assay Cell_Seeding Seed Cancer Cells in 96-well plates Treatment Add Platinum Complexes (48h incubation) Cell_Seeding->Treatment Fixation Fix cells with Trichloroacetic Acid Treatment->Fixation Staining Stain with Sulforhodamine B Fixation->Staining Solubilization Solubilize dye with Tris Base Staining->Solubilization Measurement Measure Absorbance at 515 nm Solubilization->Measurement Analysis Calculate GI50 values Measurement->Analysis

Caption: Workflow of the in vitro cytotoxicity assay.

Action_Pathway Pt_Complex Platinum(II) Complex Activation Aquation (Cl⁻ replacement by H₂O) Pt_Complex->Activation DNA_Binding Binds to DNA (Guanine N7) Activation->DNA_Binding Crosslinks Forms Intrastrand and Interstrand Crosslinks DNA_Binding->Crosslinks Inhibition Inhibition of DNA Replication and Transcription Crosslinks->Inhibition Apoptosis Induction of Apoptosis Inhibition->Apoptosis

Caption: Proposed mechanism of action for platinum complexes.

References

Safety Operating Guide

Proper Disposal of N-Benzyl-N-butylpropane-1,3-diamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-Benzyl-N-butylpropane-1,3-diamine was found. The following guidance is based on the safety data for structurally similar compounds, including N-benzylpropane-1,3-diamine and other N-substituted diamines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

Researchers and laboratory personnel handling this compound must adhere to strict safety and disposal protocols due to its likely corrosive nature and potential for causing severe skin burns and eye damage. This guide provides essential information for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Profile of Structurally Similar Compounds

Based on data for analogous compounds, this compound is anticipated to be a corrosive material. The primary hazards are expected to be severe skin and eye irritation or burns upon contact. Inhalation of vapors may cause respiratory tract irritation.

Table 1: Hazard and Physical Data for Structurally Similar Diamines

PropertyN-benzylpropane-1,3-diamineN,N'-Dibenzylpropane-1,3-diamine1,3-Propanediamine
CAS Number 13910-48-0[1][2]10239-34-6[3][4][5]109-76-2[6]
Molecular Formula C10H16N2[1][2]C17H22N2[3][5]C3H10N2
Molecular Weight 164.25 g/mol [1]254.37 g/mol [3][5]74.12 g/mol
GHS Hazard Statements H314: Causes severe skin burns and eye damage; H318: Causes serious eye damage.[1]H302: Harmful if swallowed.[4]Flammable liquid and vapor.[6]
Signal Word Danger[1]WarningDanger[6]
Appearance Colorless liquid or solid[2]Colorless to Yellow clear liquid[4]Colorless liquid

Experimental Protocols for Safe Disposal

The following procedures are critical for the safe disposal of this compound and contaminated materials.

Personal Protective Equipment (PPE)

Before handling the chemical, all personnel must be equipped with the appropriate PPE:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A chemical-resistant laboratory coat, apron, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If the potential for vapor exposure is high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Spill Management Protocol

In the event of a spill, immediate action is necessary to contain and clean the affected area:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.

  • Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like sawdust.

  • Neutralization (for small spills): For small spills, and only if you are trained to do so, cautiously neutralize the spill with a weak acid (e.g., citric acid solution). Test the pH to ensure it is near neutral before proceeding with cleanup.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed, and chemical-resistant container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water. Collect all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department immediately.

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Liquid Waste: Collect pure this compound and solutions containing it in a dedicated, labeled, and sealed container made of compatible material (e.g., polyethylene). The container should be clearly marked as "Hazardous Waste: Corrosive, Organic Amine."

    • Solid Waste: Collect all contaminated materials, including used PPE, absorbent materials from spills, and empty containers, in a separate, clearly labeled hazardous waste container.

  • Container Management:

    • Do not overfill waste containers; leave at least 10% headspace.

    • Keep waste containers closed at all times, except when adding waste.

    • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials such as strong oxidizing agents and acids.[7][8]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6][8][9]

    • The preferred method of disposal is typically incineration at a permitted hazardous waste facility.[10]

    • Never dispose of this compound down the drain or in the regular trash.[8]

Disposal Workflow Diagram

DisposalWorkflow cluster_Preparation Preparation cluster_Handling Chemical Handling cluster_WasteGeneration Waste Generation cluster_WasteCollection Waste Collection & Storage cluster_Disposal Final Disposal Don_PPE Don Appropriate PPE Use_Chemical Use Chemical in Well-Ventilated Area Don_PPE->Use_Chemical Liquid_Waste Liquid Waste (Pure or Solutions) Use_Chemical->Liquid_Waste Solid_Waste Solid Waste (Contaminated PPE, etc.) Use_Chemical->Solid_Waste Collect_Liquid Collect in Labeled, Sealed Container Liquid_Waste->Collect_Liquid Collect_Solid Collect in Labeled, Sealed Container Solid_Waste->Collect_Solid Store_Waste Store in Designated Secondary Containment Collect_Liquid->Store_Waste Collect_Solid->Store_Waste Contact_EHS Contact EHS for Waste Pickup Store_Waste->Contact_EHS Incineration Incineration by Licensed Facility Contact_EHS->Incineration

References

Essential Safety and Handling Guidance for N-Benzyl-N-butylpropane-1,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Personal Protective Equipment

N-benzylpropane-1,3-diamine is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure safety.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationStandard Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)[2]
Skin Protection Chemical-resistant, impervious gloves. Fire/flame resistant and impervious clothing.EU Directive 89/686/EEC, EN 374[2][3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.29 CFR 1910.134 or European Standard EN 149[4]

Operational Plan for Handling

Safe handling of N-benzylpropane-1,3-diamine requires a controlled environment and adherence to strict protocols to prevent contact and exposure.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure that an eyewash station and safety shower are in close proximity to the workstation.[4]

    • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

    • Inspect all PPE for integrity before use.[2]

  • Handling:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

    • Wash hands and any exposed skin thoroughly after handling.[4]

    • Do not eat, drink, or smoke in the work area.[3]

  • Storage:

    • Store in a tightly closed container in a dry, well-ventilated place.[4]

    • Store under an inert atmosphere.[4]

    • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Disposal Plan

Proper disposal of N-Benzyl-N-butylpropane-1,3-diamine and its containers is critical to prevent environmental contamination and ensure compliance with regulations.

Step-by-Step Disposal Procedure:

  • Waste Classification:

    • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[4]

    • Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[4]

  • Containment and Labeling:

    • Collect spillage and place it in appropriate, labeled containers for disposal.[3]

    • Avoid release to the environment.[3][5]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant.[4]

    • Do not empty into drains.[4]

Safety and Handling Workflow

The following diagram illustrates the key steps for the safe handling and disposal of N-benzylpropane-1,3-diamine.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Verify Eyewash & Safety Shower Access B Work in Fume Hood A->B C Inspect PPE B->C D Don PPE C->D E Handle Chemical D->E F Wash Hands & Exposed Skin E->F G Store in Tightly Closed Container E->G I Classify Waste E->I H Store in Ventilated Area G->H J Contain & Label Waste I->J K Dispose via Approved Facility J->K

Safe Handling and Disposal Workflow

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.